molecular formula C9H15NO2 B057228 Octahydroindole-2-Carboxylic Acid CAS No. 145513-93-5

Octahydroindole-2-Carboxylic Acid

Cat. No.: B057228
CAS No.: 145513-93-5
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindole-2-carboxylic acid (Oic) is a structurally unique, saturated bicyclic amino acid that serves as a highly rigid and sterically constrained analog of proline. Its primary research value lies in its application in peptide chemistry and medicinal chemistry, where it is used to induce and stabilize specific secondary structures, particularly beta-turn and polyproline type II (PPII) helical conformations. By incorporating Oic into peptide sequences, researchers can significantly reduce conformational flexibility, leading to enhanced metabolic stability, increased receptor selectivity, and improved bioavailability of peptide-based therapeutics. This compound is a key building block in the design and development of enzyme inhibitors (e.g., for ACE, thrombin), receptor agonists/antagonists, and other bioactive peptides. Its fully saturated bicyclic ring system provides exceptional resistance to enzymatic degradation compared to proline, making it invaluable for creating more stable and potent peptide mimetics for pharmacological study and drug discovery programs. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid , a bicyclic amino acid derivative, serves as a critical chiral building block in contemporary pharmaceutical synthesis. Its rigid conformational structure and specific stereochemistry make it an indispensable intermediate, particularly in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in drug development for researchers, scientists, and professionals in the field.

Core Properties

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, also known by synonyms such as L-Octahydroindole-2-carboxylic acid and (2S,3AS,7AS)-2-Carboxyoctahydroindole, possesses a well-defined set of physicochemical characteristics crucial for its application in synthetic chemistry.[1][2]

PropertyValueReference(s)
IUPAC Name (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid[1]
Molecular Formula C₉H₁₅NO₂[1][3]
Molecular Weight 169.22 g/mol [1]
CAS Number 80875-98-5[1][3]
Appearance White to off-white or yellowish crystalline solid[2][4]
Melting Point 267-269 °C[4][5]
Boiling Point 318.6 ± 25.0 °C at 760 mmHg (Predicted)[2][6]
Solubility Soluble in water and methanol.[3][4][6]
pKa 2.47 ± 0.20 (Predicted)[2][6]
LogP 0.3 (at 25°C and pH 5)[6]
Optical Rotation [α]D -45.6 (c 0.46, MeOH)[5]

Spectroscopic Data

SpectrumData HighlightsReference(s)
IR ATR-IR spectra are available. Key absorption bands for the (S,S,S)-1 isomer (KBr pellet) are observed at 3600-2200 cm⁻¹ (O-H and N-H stretch) and 1623 cm⁻¹ (C=O stretch).[1][5]
NMR While specific spectra for the title compound are not readily available in the search results, 1H and 13C NMR are standard characterization methods. For the precursor, Indole-2-carboxylic acid, detailed NMR data is available.[5][7]

Synthesis and Role in Drug Development

The primary significance of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid lies in its role as a key starting material for the synthesis of ACE inhibitors, most notably Perindopril and Trandolapril.[2][8] Its incorporation into these drug molecules is crucial for their therapeutic activity in treating hypertension and heart failure.[2] The bicyclic structure of this amino acid analogue imparts conformational rigidity to the resulting peptidomimetics, which can lead to improved bioavailability and selectivity.[5][9]

The synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is most commonly achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[5] This stereoselective process is critical for obtaining the desired enantiomerically pure product.[5][9]

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_reagents Reagents & Conditions cluster_product Product S_Indoline_2_Carboxylic_Acid (S)-Indoline-2-carboxylic acid Hydrogenation Catalytic Hydrogenation S_Indoline_2_Carboxylic_Acid->Hydrogenation Input Final_Product (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Hydrogenation->Final_Product Output Catalyst PtO₂ Catalyst Catalyst->Hydrogenation Solvent Acetic Acid Solvent->Hydrogenation Conditions 60 °C, 24 h Conditions->Hydrogenation

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[5]

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂, 300 mg)

  • Ethanol (B145695)

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.

  • The solution is hydrogenated at 60 °C in the presence of PtO₂ catalyst.

  • After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness.

  • The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

HPLC Analysis for Purity and Isomer Separation[8]

A reverse-phase HPLC method with a refractive index detector (RID) is effective for the separation and quantification of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its three isomers.[8] This is particularly important as the compound is often used as a raw material where isomeric purity is critical.[8]

HPLC_Workflow Sample Sample Preparation (50 mg in 10 mL mobile phase) HPLC_System HPLC System (Agilent 1100 series) Sample->HPLC_System Column Column (Inertsil ODS-4, 250x4.6mm, 5µm) HPLC_System->Column Detector Detector (Refractive Index Detector) Column->Detector Mobile_Phase Mobile Phase (100% Buffer, pH 3.0) Mobile_Phase->HPLC_System Conditions Flow: 1.5 mL/min Temp: 35°C Conditions->HPLC_System Data_Analysis Data Acquisition & Processing (Agilent ChemStation) Detector->Data_Analysis

References

Octahydroindole-2-carboxylic acid stereoisomers explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of Octahydroindole-2-carboxylic Acid

Introduction

This compound (OIC) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue with a fused cyclohexane (B81311) ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] OIC is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat hypertension.[1][2]

The octahydro-1H-indole-2-carboxylic acid molecule possesses three chiral centers, which gives rise to a total of eight possible stereoisomers (four pairs of enantiomers).[2] The specific stereochemistry of the OIC moiety is critical for the biological activity of the final drug products. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[2] Given the stereospecificity of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of paramount importance.[2] This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of OIC isomers.

Stereochemistry of this compound

The core structure of octahydro-1H-indole-2-carboxylic acid features a fused bicyclic system with stereocenters at the C2, C3a, and C7a positions. The relative and absolute configurations at these three centers define the eight distinct stereoisomers. The relationships between these isomers (enantiomers and diastereomers) are crucial for understanding their synthesis and separation.

stereoisomers cluster_pair1 Pair 1 cluster_pair2 Pair 2 cluster_pair3 Pair 3 cluster_pair4 Pair 4 A1 (2S,3aS,7aS) B1 (2R,3aR,7aR) A1->B1 enantiomers A2 (2R,3aS,7aS) A1->A2 diastereomers A3 (2S,3aR,7aS) A1->A3 A4 (2S,3aS,7aR) A1->A4 B2 (2S,3aR,7aR) B1->B2 B3 (2R,3aS,7aR) B1->B3 B4 (2R,3aR,7aS) B1->B4 A2->B2 enantiomers A2->A3 A2->A4 B2->B3 B2->B4 A3->B3 enantiomers A3->A4 B3->B4 A4->B4 enantiomers synthesis_workflow cluster_synthesis Synthesis cluster_separation Separation start Indoline-2-carboxylic Acid (Precursor) hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2, Acetic Acid) start->hydrogenation mixture Diastereomeric Mixture of OIC hydrogenation->mixture sep_method Separation Method mixture->sep_method recryst Fractional Recrystallization sep_method->recryst e.g., from Ethanol deriv Derivatization & Chromatography sep_method->deriv e.g., Oxazolidinone formation hplc Chiral HPLC sep_method->hplc Direct Separation isomers Pure Stereoisomers recryst->isomers deriv->isomers hplc->isomers

References

Synthesis of Enantiomerically Pure Octahydroindole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure octahydroindole-2-carboxylic acid (Oic) is a crucial chiral building block in medicinal chemistry, primarily recognized for its role as a constrained proline analogue.[1] Its rigid bicyclic structure imparts conformational stability to peptides and peptidomimetics, leading to enhanced metabolic stability, bioavailability, and receptor selectivity.[2] This valuable scaffold is a key intermediate in the synthesis of several blockbuster drugs, including the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes to access enantiomerically pure stereoisomers of this compound, with a focus on detailed experimental protocols, quantitative data, and reaction pathways.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

  • Catalytic Hydrogenation of a Chiral Precursor: This is the most common and well-documented method, typically starting from (S)-indoline-2-carboxylic acid to yield the (2S,3aS,7aS) stereoisomer.

  • Chiral Resolution of a Racemic Mixture: This classic approach involves the separation of a racemic mixture of this compound or its derivatives by forming diastereomeric salts with a chiral resolving agent.

  • Diastereoselective Synthesis using Chiral Auxiliaries: This method employs a chiral auxiliary to control the stereochemistry during the formation of the indole (B1671886) ring system.

This guide will provide a detailed experimental protocol for the catalytic hydrogenation method and discuss the principles and available data for the other approaches.

Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method is a robust and high-yielding route to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The hydrogenation of the aromatic ring of (S)-indoline-2-carboxylic acid proceeds with high stereoselectivity, leading to the desired cis-fused ring system.

Experimental Protocol

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is placed in a hydrogenation vessel. Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution. The mixture is then hydrogenated at 60 °C under a hydrogen atmosphere. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is evaporated to dryness, and the resulting residue is crystallized from ethanol (B145695) to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[2]

Quantitative Data
ParameterValueReference
Starting Material(S)-Indoline-2-carboxylic acid[2]
CatalystPlatinum(IV) oxide (PtO₂)[2]
SolventAcetic Acid[2]
Temperature60 °C[2]
Reaction Time24 hours[2]
Yield 85% [2]
Melting Point267–269 °C[2]
Optical Rotation [α]D -45.6° (c 0.46, MeOH) [2]
Characterization Data for (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
TechniqueDataReference
IR (KBr) ν 3600–2200, 1623 cm⁻¹[2]
¹H NMR (D₂O, 400 MHz) δ 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[2]
¹³C NMR (D₂O, 100 MHz) δ 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[2]
HRMS (ESI) C₉H₁₆NO₂ [M+H]⁺: calcd. 170.1176, found 170.1174[2]

Experimental Workflow

Hydrogenation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material (S)-Indoline-2-carboxylic acid hydrogenation Hydrogenation (60 °C, H₂) start_material->hydrogenation catalyst PtO₂ catalyst->hydrogenation solvent Acetic Acid solvent->hydrogenation filtration Filtration hydrogenation->filtration evaporation Evaporation filtration->evaporation crystallization Crystallization (Ethanol) evaporation->crystallization final_product (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid crystallization->final_product

Catalytic hydrogenation workflow.

Synthesis of (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid

An alternative strategy allows for the synthesis of the (2R,3aS,7aS) stereoisomer, an epimer of the more common L-Oic. This method involves the formation of a trichloromethyloxazolidinone derivative from the corresponding (2S,3aS,7aS) isomer, followed by hydrolysis.

Experimental Protocol

The synthesis begins with the formation of an oxazolidinone derivative from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This intermediate is then hydrolyzed to yield the (2R,3aS,7aS) epimer. A 3N solution of HCl in anhydrous ethyl acetate (B1210297) (8 mL) is added to the oxazolidinone intermediate (300 mg, 1.01 mmol), and the resulting mixture is stirred at room temperature for 24 hours. The solvent is concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride.[2]

Quantitative Data
ParameterValueReference
Starting Material(3S,9aS,9aR)-3-(trichloromethyl)tetrahydro-1H,3H-oxazolo[4,3-a]indol-1-one[2]
Reagent3N HCl in Ethyl Acetate[2]
TemperatureRoom Temperature[2]
Reaction Time24 hours[2]
Yield 93% [2]
Melting Point176–178 °C[2]
Optical Rotation [α]D +29.6° (c 0.47, MeOH) [2]
Characterization Data for (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride
TechniqueDataReference
IR (KBr) ν 3507, 3200–2300, 1732, 1578 cm⁻¹[2]
¹H NMR (D₂O, 400 MHz) δ 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[2]
¹³C NMR (D₂O, 100 MHz) δ 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[2]
HRMS (ESI) C₉H₁₆NO₂ [M-Cl]⁺: calcd. 170.1176, found 170.1177[2]

Synthetic Pathway

Epimerization_Pathway start (2S,3aS,7aS)-Oic Derivative (Oxazolidinone) hydrolysis Acid Hydrolysis (3N HCl in EtOAc) start->hydrolysis Stir at RT, 24h product (2R,3aS,7aS)-Oic Hydrochloride hydrolysis->product

Synthesis of the (2R,3aS,7aS) epimer.

Alternative Synthetic Routes

While catalytic hydrogenation is a highly effective method, other strategies can be employed, particularly when different stereoisomers are desired or when starting from achiral precursors.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its constituent enantiomers. This is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base, such as brucine (B1667951) or (R)-mandelic acid, to form a pair of diastereomeric salts.[5][6] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treatment with an acid to break the salt. While this method is conceptually straightforward, it is often empirical, requiring screening of various resolving agents and crystallization conditions. The maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled.

Diastereoselective Synthesis

Diastereoselective synthesis offers a powerful approach to control stereochemistry during the formation of the octahydroindole ring. This strategy involves the temporary attachment of a chiral auxiliary to an achiral precursor. The chiral auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylations or cyclizations, leading to the formation of a product with high diastereoselectivity.[7][8] A well-known example is the use of Evans oxazolidinone auxiliaries, which can be acylated and then undergo diastereoselective alkylation.[9] After the desired stereocenters have been established, the chiral auxiliary is removed to yield the enantiomerically enriched product. This method can be highly efficient in terms of stereocontrol but may require additional steps for the attachment and removal of the auxiliary.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process in the development of important pharmaceutical agents. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid stands out as a highly efficient and well-characterized method for producing the (2S,3aS,7aS) stereoisomer. Alternative strategies, including the synthesis of other stereoisomers and methods such as chiral resolution and diastereoselective synthesis, provide a versatile toolkit for accessing the diverse range of stereoisomers of this valuable molecule. The choice of synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the scalability of the process. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important chiral building block.

References

Octahydroindole-2-carboxylic acid as a proline analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octahydroindole-2-carboxylic Acid as a Proline Analogue

Introduction

This compound (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. Functioning as a proline analogue with a fused cyclohexane (B81311) ring, it serves as a pivotal chiral building block in medicinal chemistry and drug development.[1][2] Its rigid structure is highly valuable for engineering peptides and peptidomimetics with enhanced pharmacological properties, including improved potency, metabolic stability, bioavailability, and receptor selectivity.[1][2]

Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and pharmacological applications of Oic derivatives, with a particular focus on their role as ACE inhibitors.

Physicochemical Properties

The properties of this compound can differ based on the specific stereoisomer. The most frequently utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[2][5]
Molecular Formula C₉H₁₅NO₂[2][5]
Molecular Weight 169.22 g/mol [2][5]
Appearance White to off-white crystalline solid[1][2]

Table 2: Stereoisomer-Specific Properties

StereoisomerPropertyValueSource(s)
(2S,3aS,7aS)-1Melting Point267–269 °C[1]
Specific Rotation [α]D-45.6 (c 0.46, MeOH)[1]
(2R,3aS,7aS)-1·HClMelting Point176–178 °C[1]
Specific Rotation [α]D+29.6 (c 0.47, MeOH)[1]

Synthesis and Experimental Protocols

The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core is a critical process involving stereoselective steps.[3] A prevalent and effective method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the necessary cis-stereochemistry of the fused ring system.[1][3]

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from published literature.[1][3][6]

Objective: To synthesize (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Materials:

  • (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol)

  • Glacial acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) or 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol (B145695)

Procedure:

  • Hydrogenation Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.[1][6]

  • Catalyst Addition: Add the PtO₂ catalyst to the solution.[1][6]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 5 MPa) and heat to the reaction temperature (e.g., 60 °C).[7] Maintain these conditions with stirring for approximately 24 hours or until hydrogen uptake ceases.[1][6][7]

  • Catalyst Removal: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of acetic acid to ensure complete recovery of the product.[1]

  • Solvent Evaporation: Evaporate the combined filtrate to dryness under reduced pressure to obtain the crude product residue.[1]

  • Crystallization: Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid. An 85% yield can be expected.[1]

Logical Flow of Synthesis

G Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid A Start: (S)-indoline-2-carboxylic acid B Dissolve in Acetic Acid A->B C Add PtO₂ Catalyst B->C D Hydrogenation (H₂, 60°C, 24h) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Recrystallize from Ethanol F->G H End Product: (S,S,S)-Oic G->H

Caption: Workflow for Oic Synthesis.

Role as a Proline Analogue in ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc metalloproteinase, is a central component of this system, responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.[8] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

The design of potent ACE inhibitors often incorporates structural mimics of the C-terminal dipeptide of ACE substrates. The proline residue is a key feature in many potent inhibitors, and its conformationally restricted analogues, like Oic, have proven to be particularly effective. The bicyclic structure of Oic introduces significant backbone rigidity and increased lipophilicity compared to proline.[1] This increased lipophilicity can enhance the absorption and distribution of the drug through biological membranes, thereby improving bioavailability.[1]

Trandolapril is an example of a potent ACE inhibitor where the Oic scaffold is a core structural component.[8]

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

RAS_Pathway Renin-Angiotensin System (RAS) and ACE Inhibition cluster_RAS RAS Cascade cluster_Effects Physiological Effects cluster_Inhibition Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin->Angiotensin_I converts to ACE->Angiotensin_II converts to BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase ACE_Inhibitor ACE Inhibitor (e.g., Trandolapril with Oic) ACE_Inhibitor->ACE blocks Trandolapril_Synthesis General Synthesis Workflow for Trandolapril Oic (2S,3aR,7aS)-Oic Esterification Esterification (e.g., Benzyl Alcohol) Oic->Esterification Benzyl_Oic Benzyl-(2S,3aR,7aS)- octahydroindole-2-carboxylate Esterification->Benzyl_Oic Coupling Peptide Coupling (DCC/HOBT) Benzyl_Oic->Coupling ECPPA ECPPA ECPPA->Coupling Benzyl_Trandolapril Protected Trandolapril (Benzyl Ester) Coupling->Benzyl_Trandolapril Debenzylation Debenzylation (H₂, Pd/C) Benzyl_Trandolapril->Debenzylation Trandolapril Trandolapril Debenzylation->Trandolapril

References

The Biological Frontier of Octahydroindole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (OIC), a conformationally constrained bicyclic analog of proline, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, when incorporated into peptidomimetics and other therapeutic agents.[1] The primary application of the OIC scaffold has been in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the treatment of hypertension and heart failure.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of OIC derivatives, with a focus on their role as ACE inhibitors and their broader therapeutic potential.

Core Biological Activity: ACE Inhibition

Derivatives of this compound are potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[1] By inhibiting ACE, OIC derivatives effectively block the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Quantitative Analysis of ACE Inhibition

The in vitro potency of this compound derivatives as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the ACE inhibitory activity of various stereoisomers of Perindoprilat, the active diacid form of the widely used ACE inhibitor Perindopril (B612348).

Stereoisomer ConfigurationIn Vitro ACE Inhibitory Potency (IC50) in nmol/L
(2S,3aS,7aS)-1-[(S)-N-((S)-1-carboxybutyl)alanyl]Nanomolar range
Stereoisomer 2Nanomolar range
Stereoisomer 3Nanomolar range
Stereoisomer 4 (Perindoprilate)Nanomolar range
Four additional stereoisomersApproximately 10-fold less active than the nanomolar range

Note: The referenced study synthesized all 32 stereoisomers of perindopril and evaluated the in vitro ACE inhibitory potency of their corresponding diacids (perindoprilate forms). The study states that four of these, including perindoprilate, exhibited activities in the nanomolar range, with another four being about ten times less active. Specific IC50 values for each of the 32 isomers were determined but are not individually listed in the abstract.[2]

Other Investigated Biological Activities

Beyond ACE inhibition, the unique structural features of indole-2-carboxylic acid derivatives have prompted their investigation into other therapeutic areas.

HIV-1 Integrase Inhibition

Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The indole (B1671886) nucleus of these compounds can chelate with two Mg2+ ions within the active site of the integrase.[3]

CompoundHIV-1 Integrase Inhibitory Activity (IC50) in µM
Indole-2-carboxylic acid (1)32.37
Derivative 17a3.11
Antioxidant Potentials

Novel synthetic analogs of indole-2-carboxylic acid have been evaluated for their antioxidant properties.

Signaling Pathways

The primary mechanism of action for the antihypertensive effects of this compound derivatives is through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and its interplay with the Kallikrein-Kinin System (Bradykinin pathway).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE within the RAAS and the point of intervention for this compound-based inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) OIC_Derivative Octahydroindole-2- carboxylic acid Derivative OIC_Derivative->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of OIC derivatives.

The Bradykinin Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound derivatives leads to an accumulation of bradykinin, contributing to their antihypertensive effect.

Bradykinin_Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds to Kallikrein Kallikrein ACE Angiotensin-Converting Enzyme (ACE) OIC_Derivative Octahydroindole-2- carboxylic acid Derivative OIC_Derivative->ACE Inhibition Vasodilation Vasodilation B2R->Vasodilation Activates

Caption: The Bradykinin pathway and the effect of ACE inhibition by OIC derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A common route for the synthesis of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core, a key intermediate for drugs like Perindopril, involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

  • Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60°C in the presence of a Platinum(IV) oxide (PtO2) catalyst (300 mg).

  • Catalyst Removal: After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

  • Isolation: The solvent is evaporated to dryness.

  • Crystallization: The resulting residue is crystallized from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

General Scheme for Perindopril Synthesis:

The synthesis of Perindopril involves the coupling of the this compound core with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[2]

Perindopril_Synthesis_Workflow Indoline_Acid (S)-Indoline-2- carboxylic Acid OIC_Core (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid Indoline_Acid->OIC_Core Catalytic Hydrogenation Perindopril Perindopril OIC_Core->Perindopril Peptide Coupling Coupling_Reagent N-[(S)-ethoxycarbonyl-1-butyl]- (S)-alanine Coupling_Reagent->Perindopril

Caption: General synthetic workflow for Perindopril.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound derivatives on ACE can be determined using various in vitro assays. A common method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from widely used methods for determining ACE activity.

  • Reagent Preparation:

    • Prepare a sodium borate (B1201080) buffer (e.g., 50 mM, pH 8.3, containing 300 mM NaCl).

    • Dissolve Hippuryl-Histidyl-Leucine (HHL) in the borate buffer to a desired concentration (e.g., 9 mM).

    • Prepare a solution of ACE from rabbit lung in the borate buffer (e.g., 80 mU/mL).

    • Prepare various concentrations of the test inhibitor (OIC derivative) and a positive control (e.g., Captopril) in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate 25 µL of the ACE solution with 25 µL of the inhibitor solution (or buffer for control) for 3 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the HHL substrate solution.

    • Incubate the mixture at 37°C for 30 minutes with shaking.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Quantification of Hippuric Acid (HA):

    • The amount of hippuric acid formed is quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • HPLC Conditions:

      • Column: C18

      • Mobile Phase: Isocratic or gradient system (e.g., a mixture of 10 mM KH2PO4, pH 3, and methanol).

      • Flow Rate: 1 mL/min.

      • Detection: UV at 228 nm.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (ACE, HHL, Inhibitor, Buffer) Start->Reagent_Prep Incubation Pre-incubation of ACE and Inhibitor (37°C) Reagent_Prep->Incubation Reaction_Start Add HHL Substrate to Initiate Reaction Incubation->Reaction_Start Reaction_Incubation Reaction Incubation (37°C, 30 min) Reaction_Start->Reaction_Incubation Termination Stop Reaction (add 1M HCl) Reaction_Incubation->Termination HPLC HPLC Analysis (Quantify Hippuric Acid at 228 nm) Termination->HPLC Calculation Calculate % Inhibition and IC50 HPLC->Calculation End End Calculation->End

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Conclusion

This compound derivatives represent a versatile and clinically significant class of compounds. Their primary role as potent ACE inhibitors has led to the development of important antihypertensive drugs. The rigid, bicyclic structure of the OIC core provides a valuable platform for designing molecules with improved pharmacological profiles. Ongoing research continues to explore the therapeutic potential of this scaffold in other areas, such as antiviral and antioxidant applications. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers and drug development professionals working with this promising class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Octahydroindole-2-carboxylic Acid in ACE Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of octahydroindole-2-carboxylic acid-based Angiotensin-Converting Enzyme (ACE) inhibitors. Focusing on the core interactions and pharmacological effects, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological pathways to support advanced research and development in cardiovascular therapeutics.

Core Mechanism of ACE Inhibition

This compound is a key structural motif found in a class of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably in the prodrugs perindopril (B612348) and trandolapril (B549266). Following oral administration, these prodrugs are metabolized in the liver to their active diacid forms, perindoprilat (B1679611) and trandolaprilat (B1681354), respectively.[1][2] These active metabolites are responsible for the therapeutic effects.

The primary mechanism of action is the competitive inhibition of ACE, a zinc-dependent metalloproteinase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS).[1][3] By competitively binding to the active site of ACE, these inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. Inhibition of ACE by this compound derivatives leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect through vasodilation.[3]

Molecular Interactions with the ACE Active Site

The high affinity of this compound-based inhibitors for ACE is attributed to specific molecular interactions within the enzyme's active site. Crystal structures of an ACE homologue from Drosophila melanogaster (AnCE) in complex with perindoprilat and trandolaprilat reveal the key binding features.[4][5]

The active site of ACE contains a catalytic zinc ion (Zn²⁺) and distinct subsites (S1, S1', and S2') that accommodate the side chains of the substrate. The this compound-containing inhibitors effectively mimic the transition state of the natural substrate, angiotensin I.

Key interactions include:

  • Zinc Coordination: The carboxylate group of the inhibitor chelates the active site Zn²⁺ ion. This is a critical interaction for potent inhibition.

  • Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the active site, including with Alanine, Glutamic acid, and Tyrosine residues in the S1 pocket, and Glutamine, Histidine, Lysine, and Tyrosine residues in the S2' pocket.[6]

  • Hydrophobic Interactions: The hydrophobic octahydroindole ring fits into the S1' subsite of the enzyme, establishing favorable hydrophobic interactions that enhance binding affinity.

Quantitative Data on ACE Inhibition

The potency of perindoprilat and trandolaprilat has been quantified through various in vitro assays, with IC50 values consistently in the nanomolar range, indicating high-affinity binding to ACE.

Inhibitor (Active Form)ParameterValueSpecies/MatrixReference
Perindoprilat Ka2.8 x 10⁹ M⁻¹Human Serum[7]
IC50~2.9 nMHuman Serum[8]
IC50In the nanomolar rangeNot Specified[9]
Trandolaprilat IC501.35 nMRat Aorta[10]
IC503.2 nMPurified Human Renal ACE[10]
IC5015 nMPurified Human Renal ACE[11]
IC500.93 nMHuman ACE[11]

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Signaling Pathways

The therapeutic effects of this compound-based ACE inhibitors are a direct result of their modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Octahydroindole Octahydroindole-2-carboxylic Acid Inhibitor (e.g., Perindoprilat) Octahydroindole->ACE Inhibits Octahydroindole->Inactive_Fragments Blocks Degradation AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin Bradykinin->Inactive_Fragments

Renin-Angiotensin-Aldosterone System and ACE Inhibition.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test inhibitor (e.g., perindoprilat)

  • Positive control (e.g., Captopril)

  • Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 5 mM solution of HHL in Assay Buffer.

    • Prepare a working solution of ACE (e.g., 100 mU/mL) in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the ACE working solution to 50 µL of either the inhibitor solution or Assay Buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate and vortex vigorously for 15 seconds to extract the hippuric acid.

    • Centrifuge to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation of % Inhibition:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control ] x 100

    • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Start Start Reagent_Prep Reagent Preparation (ACE, HHL, Inhibitor, Buffers) Start->Reagent_Prep Assay_Setup Assay Setup (Control, Blank, Inhibitor Concentrations) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (ACE + Inhibitor/Buffer at 37°C) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add HHL Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C for 30-60 min) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add 1M HCl) Incubation->Reaction_Termination Extraction Extraction of Hippuric Acid (with Ethyl Acetate) Reaction_Termination->Extraction Measurement Spectrophotometric Measurement (Absorbance at 228 nm) Extraction->Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measurement->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro ACE Inhibition Assay.

Conclusion

This compound-based compounds are highly effective competitive inhibitors of the angiotensin-converting enzyme. Their potent inhibitory activity stems from specific, high-affinity interactions with the ACE active site, leading to a significant reduction in angiotensin II formation and an increase in bradykinin levels. This dual mechanism of action results in vasodilation and a lowering of blood pressure, making these compounds a cornerstone in the management of hypertension and related cardiovascular diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

Octahydroindole-2-carboxylic Acid: A Core Scaffold in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Synthesis, and Application

Abstract

Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic proline analogue, represents a cornerstone in the development of modern cardiovascular therapeutics. While not possessing significant intrinsic biological activity itself, its rigid stereospecific structure has proven indispensable as a chiral building block in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, stereoselective synthesis, and characterization of this compound. It details key experimental protocols, summarizes critical quantitative data, and illustrates the biochemical pathways central to its therapeutic relevance for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the pursuit of effective treatments for hypertension and heart failure. Its development was not the result of isolation from a natural source, but rather a product of rational drug design in the late 1970s and early 1980s. Scientists sought to create novel, potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

The core concept was to synthesize conformationally restricted analogues of proline, an amino acid known to be a weak ACE inhibitor. By incorporating a fused cyclohexane (B81311) ring onto the proline's pyrrolidine (B122466) framework, researchers aimed to enhance both the molecule's rigidity and its lipophilicity, thereby improving its binding affinity to the ACE active site and its overall pharmacokinetic profile.[1][2]

This line of inquiry led to the synthesis of various stereoisomers of this compound. Early patents for the highly successful ACE inhibitors, Perindopril (B612348) and Trandolapril (B549266), filed in the 1980s, describe the synthesis and utilization of specific Oic stereoisomers as key intermediates.[3][4][5] The (2S,3aS,7aS)-isomer was identified as the crucial precursor for Perindopril, while the (2S,3aR,7aS)-isomer was essential for the synthesis of Trandolapril.[6][7] This stereochemical specificity underscores the importance of precise synthetic control in the production of the final active pharmaceutical ingredients.

Stereochemistry and Pharmaceutical Importance

This compound possesses three chiral centers (at positions C2, C3a, and C7a), giving rise to eight possible stereoisomers (four pairs of enantiomers).[6][7] The spatial arrangement of these centers is critical, as the biological target, ACE, is highly stereoselective. The two most pharmaceutically significant isomers are:

  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: The key chiral intermediate for the synthesis of Perindopril .

  • (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: The key chiral intermediate for the synthesis of Trandolapril .

The rigid bicyclic structure of Oic serves to lock the orientation of the carboxylic acid group, which is crucial for mimicking the substrate of the ACE enzyme and coordinating with the zinc ion in its active site.

G cluster_isomers This compound Stereoisomers cluster_drugs Final ACE Inhibitor Drugs Oic_cis (2S,3aS,7aS)-Oic (cis-fused) Perindopril Perindopril Oic_cis->Perindopril Key Synthetic Precursor Oic_trans (2S,3aR,7aS)-Oic (trans-fused) Trandolapril Trandolapril Oic_trans->Trandolapril Key Synthetic Precursor

Stereochemical relationship between key Oic isomers and their corresponding drugs.

Synthesis and Characterization

The stereoselective synthesis of Oic isomers is a critical challenge. The most common and industrially viable methods involve the catalytic hydrogenation of indole-2-carboxylic acid or (S)-indoline-2-carboxylic acid. The choice of catalyst, solvent, and reaction conditions dictates the resulting diastereomeric ratio.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of the pharmaceutically relevant Oic isomers.

Table 1: Synthesis Parameters for (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

ParameterValueReference(s)
Starting Material (S)-Indoline-2-carboxylic acid[8]
Catalyst Platinum(IV) oxide (PtO₂)[8]
Solvent Acetic Acid[8]
Temperature 60 °C[8]
Pressure Atmospheric[8]
Reaction Time 24 hours[8]
Yield 85%[8]

Table 2: Physicochemical Properties of Key Oic Isomers

Property(2S,3aS,7aS)-Isomer(2S,3aR,7aS)-IsomerReference(s)
Molecular Formula C₉H₁₅NO₂C₉H₁₅NO₂[2]
Molecular Weight 169.22 g/mol 169.22 g/mol [2]
Appearance White solid-[2]
Melting Point 267–269 °C-[8]
Optical Rotation [α]D -45.6° (c=0.46, MeOH)-[8]

Table 3: Spectroscopic Data for (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

Spectrum TypeKey Peaks / Shifts (ppm)Reference(s)
IR (KBr, cm⁻¹) 3600–2200, 1623[8]
¹H NMR (D₂O, 400 MHz) 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[8]
¹³C NMR (D₂O, 100 MHz) 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[8]

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[8]

Objective: To synthesize the (2S,3aS,7aS) isomer of Oic through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂) (300 mg)

  • Ethanol (B145695)

  • Hydrogen gas supply

Procedure:

  • Dissolution: A solution of (S)-indoline-2-carboxylic acid is prepared in acetic acid in a suitable hydrogenation vessel.

  • Catalyst Addition: Platinum(IV) oxide catalyst is added to the solution.

  • Hydrogenation: The mixture is hydrogenated at 60 °C under atmospheric pressure of hydrogen for 24 hours.

  • Filtration: After the reaction is complete, the catalyst is removed by filtration and washed with a small amount of acetic acid.

  • Solvent Evaporation: The filtrate is concentrated to dryness under reduced pressure.

  • Crystallization: The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

G start Start: (S)-Indoline-2-carboxylic acid dissolve 1. Dissolve in Acetic Acid start->dissolve add_catalyst 2. Add PtO₂ Catalyst dissolve->add_catalyst hydrogenate 3. Hydrogenate (60°C, H₂, 24h) add_catalyst->hydrogenate filter 4. Filter to remove catalyst hydrogenate->filter concentrate 5. Evaporate Solvent filter->concentrate crystallize 6. Crystallize from Ethanol concentrate->crystallize end_product End Product: (2S,3aS,7aS)-Oic crystallize->end_product G Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Oic_Drug ACE Inhibitor (e.g., Perindopril) Oic_Drug->ACE Inhibits

References

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to Octahydroindole-2-carboxylic Acid Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid that has emerged as a pivotal scaffold in modern medicinal chemistry.[1][2] Functioning as a rigid analogue of proline, Oic imparts unique structural properties to molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles.[1][3] Its incorporation into peptide and small molecule drug candidates has led to the development of potent therapeutics, most notably in the realm of cardiovascular disease. This guide provides a comprehensive technical overview of this compound, its structural analogues, their synthesis, structure-activity relationships (SAR), and profound significance in drug discovery, with a particular focus on their role as Angiotensin-Converting Enzyme (ACE) inhibitors.

Significance in Drug Discovery and Development

The rigid bicyclic structure of the this compound scaffold is highly valued in the design of peptidomimetics and small molecule drugs. This rigidity helps to lock the molecule into a specific, biologically active conformation, which can lead to enhanced binding affinity and selectivity for its target receptor or enzyme.[1][2] Furthermore, the increased lipophilicity of Oic compared to proline can improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability.[3]

The most prominent application of Oic analogues is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Oic-containing drugs, such as perindopril (B612348) and trandolapril, are designed to mimic the transition state of ACE substrates, thereby effectively inhibiting the enzyme and leading to vasodilation and a reduction in blood pressure.[1][4] Beyond ACE inhibition, Oic derivatives are being investigated for their potential in treating other conditions, including neurological disorders and as components of novel peptide-based therapeutics.[5][6] The unique conformational constraints imposed by the Oic scaffold also make it a valuable tool in the study of peptide secondary structures, such as stabilizing β-turns.[3]

Quantitative Data: ACE Inhibitory Activity

The stereochemistry of the this compound moiety and the substituents attached to it plays a crucial role in determining the ACE inhibitory potency. The following table summarizes the in vitro ACE inhibitory activity (IC50) of various stereoisomers of perindoprilat, the active diacid metabolite of perindopril.

CompoundStereoisomer ConfigurationIn Vitro ACE Inhibitory Potency (IC50)
Perindoprilat(2S,3aS,7aS)Nanomolar range
Isomer 2Not specifiedNanomolar range
Isomer 3Not specifiedNanomolar range
Isomer 4Not specifiedNanomolar range
Other IsomersVarious~10-fold less active

Data sourced from a study on the 32 stereoisomers of perindopril.[7]

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes a common and effective method for the synthesis of the key (2S,3aS,7aS) stereoisomer of this compound, starting from (S)-indoline-2-carboxylic acid.[1]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Glacial acetic acid

  • Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) catalyst

  • Hydrogenation vessel

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization solvents (e.g., ethanol)

Procedure:

  • Dissolution: Prepare a solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) within a suitable hydrogenation vessel.[1]

  • Catalyst Addition: Add the Platinum(IV) oxide (e.g., 300 mg) or an alternative 10% Pt/C catalyst to the solution.[2]

  • Hydrogenation: Subject the mixture to hydrogenation at an elevated temperature (e.g., 60 °C) and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[2][3]

  • Catalyst Removal: After cooling, carefully filter the reaction mixture to remove the catalyst. Wash the filtered catalyst with a small amount of acetic acid to recover any adsorbed product.[2][3]

  • Solvent Evaporation: Concentrate the filtrate by evaporating the acetic acid under reduced pressure using a rotary evaporator.[3]

  • Crystallization: Crystallize the resulting residue from a suitable solvent, such as ethanol, to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Synthesis of Perindopril: Coupling and Deprotection

This protocol outlines the industrial synthesis of perindopril through the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl (B1604629) ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester, followed by deprotection.[8]

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • 1-hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Triethylamine (optional, depending on the specific patented process)

  • Catalyst for hydrogenation (e.g., Palladium on carbon)

Procedure:

  • Coupling Reaction:

    • In a reactor, combine (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, and ethyl acetate.[8]

    • To this mixture, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicyclohexylcarbodiimide.[8]

    • Stir the heterogeneous mixture at a controlled temperature (e.g., 30°C) for several hours.[8]

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.[9]

    • Wash the filtrate with an aqueous sodium bicarbonate solution and then with water.[9][10]

    • Evaporate the solvent to dryness to obtain the protected perindopril intermediate.[8][9]

  • Deprotection by Catalytic Hydrogenation:

    • Dissolve the intermediate in a suitable solvent.

    • Perform catalytic hydrogenation using a palladium-based catalyst to remove the benzyl protecting group from the carboxylic acid of the heterocycle.[8]

  • Isolation of Perindopril:

    • After the reaction is complete, filter off the catalyst.

    • Evaporate the solvent to yield perindopril. The product can be further purified if necessary and converted to a pharmaceutically acceptable salt, such as the tert-butylamine (B42293) salt.[8]

Visualizations: Pathways and Processes

Renin-Angiotensin-Aldosterone System Mechanism of Action of Oic-based ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalysis AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) contains Oic moiety ACE_Inhibitor->ACE inhibits

Caption: Role of Oic-Containing Drugs in the Renin-Angiotensin System.

Synthesis_Workflow General Workflow for Oic Analogue Synthesis start Starting Material ((S)-indoline-2-carboxylic acid) hydrogenation Catalytic Hydrogenation (PtO2 or Pt/C, H2, Acetic Acid) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crystallization Crystallization (e.g., from Ethanol) evaporation->crystallization final_product Purified (2S,3aS,7aS)-Oic crystallization->final_product

Caption: Laboratory Synthesis Workflow for this compound.

SAR_Relationship Structure-Activity Relationship (SAR) for Oic-based ACE Inhibitors Core This compound Core - Bicyclic, constrained structure - Proline analogue Activity High ACE Inhibitory Activity Core->Activity Stereochem Stereochemistry - (2S,3aS,7aS) configuration is crucial for high potency Stereochem->Activity N_Ring N-Ring Substituents - Large, hydrophobic groups can increase potency N_Ring->Activity Zn_Binding Zinc-Binding Group - Carboxylic acid mimics C-terminus of ACE substrates Zn_Binding->Activity

References

Spectroscopic data (NMR, IR, MS) for Octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Octahydroindole-2-carboxylic Acid

Introduction

This compound (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid.[1] As a proline analogue with a fused cyclohexane (B81311) ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][3] This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound can vary depending on the specific stereoisomer. The following tables summarize the available data for two common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers.

Stereoisomer Solvent Spectrometer Frequency Chemical Shift (δ) in ppm
(2S,3aS,7aS) D₂O 400 MHz 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[4]

| (2R,3aS,7aS) | D₂O | 400 MHz | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers.

Stereoisomer Solvent Spectrometer Frequency Chemical Shift (δ) in ppm
(2S,3aS,7aS) D₂O 100 MHz 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[4]

| (2R,3aS,7aS) | D₂O | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[4] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound Isomers.

Stereoisomer Sample Preparation Key Absorption Bands (ν) in cm⁻¹
(2S,3aS,7aS) KBr 3600–2200, 1623[4]

| (2R,3aS,7aS) | KBr | 3507, 3200–2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹.[5]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound Isomers.

Stereoisomer Ionization Method Formula Calculated m/z Found m/z
(2S,3aS,7aS) ESI C₉H₁₆NO₂ [M+H]⁺ 170.1176 170.1174[4]

| (2R,3aS,7aS) | ESI | C₉H₁₆NO₂ [M-Cl]⁺ | 170.1176 | 170.1177[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: Bruker AV-400 or equivalent.[4]

    • Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]

    • Temperature: Room temperature.[4]

    • Internal Standard: The residual solvent signal is used as the internal standard.[4]

    • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a longer acquisition time to account for the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer or equivalent.[4]

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrument Parameters:

    • Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]

    • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[4]

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-resolution measurements.

    • Mode: Positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is often used to detect the [M+H]⁺ ion.[4]

  • Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition of the detected ions by comparing the measured accurate mass to the calculated mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Synthesis (this compound) Purification Purification (e.g., Crystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report/ Whitepaper Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Enantioselective Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril (B549266).[1][2][3][4] Its rigid bicyclic structure, which incorporates a proline moiety with a fused cyclohexane (B81311) ring, imparts unique conformational constraints that are beneficial for drug design.[5][6] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important intermediate, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies

Several enantioselective strategies have been developed for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The primary approaches include the diastereoselective hydrogenation of a chiral precursor, the cyclization of a chiral starting material derived from the chiral pool, and the resolution of a racemic mixture. This document will focus on two prominent and well-documented methods:

  • Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid: A direct approach that relies on the stereocontrolled reduction of the indole (B1671886) ring.

  • Multi-step Synthesis from L-Serine: A versatile method that constructs the bicyclic system from a readily available chiral amino acid.

The following sections provide detailed protocols for these key synthetic routes.

Experimental Protocols

Method 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method involves the direct catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. The cis-fusion of the cyclohexane and pyrrolidine (B122466) rings is achieved with high diastereoselectivity.

Workflow for Diastereoselective Hydrogenation

start (S)-Indoline-2-carboxylic Acid process Hydrogenation (H2, PtO2, Acetic Acid, 60°C) start->process product (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid process->product

Caption: Synthetic workflow for the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.

Protocol:

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a high-pressure hydrogenation vessel.[7] Platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[7] The mixture is then hydrogenated at a temperature of 60°C under a hydrogen atmosphere. The reaction is monitored for 24 hours.[7]

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration and washed with acetic acid. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude residue is purified by crystallization from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[7]

Method 2: Multi-step Synthesis from L-Serine

This synthetic route constructs the octahydroindole ring system from L-serine, a readily available and inexpensive chiral starting material. The key steps involve the formation of a β-halo-L-serine derivative, reaction with an enamine of cyclohexanone, and subsequent cyclization and hydrogenation.

Workflow for Synthesis from L-Serine

cluster_0 Intermediate Synthesis cluster_1 Core Assembly and Final Product Formation L-Serine L-Serine 3-Halo-L-Serine Derivative 3-Halo-L-Serine Derivative L-Serine->3-Halo-L-Serine Derivative Halogenation Intermediate IV Intermediate IV 3-Halo-L-Serine Derivative->Intermediate IV Reaction with Enamine Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine Pyrrolidine Enamine->Intermediate IV Hexahydroindole\nDerivative Hexahydroindole Derivative Intermediate IV->Hexahydroindole\nDerivative Cyclization (Boiling HCl) Final Product (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid Hexahydroindole\nDerivative->Final Product Hydrogenation (Pd/C, Acetic Acid)

Caption: Multi-step synthetic workflow starting from L-serine.

Protocol:

Step 1: Preparation of 3-Halo-L-Serine Derivative (e.g., N-protected 3-chloro-L-alanine methyl ester) L-serine is first converted to its corresponding N-protected methyl ester. This derivative is then subjected to a halogenation reaction, for instance, using thionyl chloride to yield the 3-chloro derivative. The amino group is typically protected with groups like acetyl or tert-butoxycarbonyl (Boc).

Step 2: Synthesis of 1-(1-cyclohexen-1-yl)pyrrolidine (Enamine) Cyclohexanone is reacted with pyrrolidine in an appropriate solvent with azeotropic removal of water to form the corresponding enamine.

Step 3: Reaction of Enamine with 3-Halo-L-Serine Derivative The 1-(1-cyclohexen-1-yl)pyrrolidine (enamine) is reacted with the N-protected 3-halo-L-serine derivative in a non-polar aprotic solvent such as dimethylformamide or acetonitrile (B52724) at a temperature of 20-30°C.[8] The molar ratio of the enamine to the serine derivative is typically in the range of 1:1 to 1:1.2.[8] After the reaction, the mixture is concentrated, acidified, and extracted to yield the intermediate compound.

Step 4: Cyclization The intermediate from the previous step is cyclized by heating in a boiling hydrochloric acid solution.[8] This step simultaneously removes the protecting groups and facilitates the formation of the hexahydroindole ring system.

Step 5: Hydrogenation The cyclized product is then hydrogenated in glacial acetic acid using a palladium on carbon (Pd/C) catalyst.[8][9] The hydrogenation is typically carried out at a pressure of 0.1 to 5 MPa.[8] Following hydrogenation, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization to afford (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[8]

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Reaction Conditions and Yields

MethodStarting MaterialKey Reagents and CatalystSolventTemperaturePressureYieldReference
Diastereoselective Hydrogenation(S)-Indoline-2-carboxylic acidH₂, Platinum(IV) oxide (PtO₂)Acetic Acid60°C-85%[7]
Multi-step Synthesis from L-Serine (Hydrogenation Step)Hexahydroindole DerivativeH₂, Palladium on Carbon (Pd/C)Glacial Acetic Acid-0.1-5 MPaHigh[8]

Table 2: Physicochemical Properties of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

PropertyValueConditionsReference
Melting Point267–269 °C-[7]
Specific Optical Rotation ([α]D)-45.6°c 0.46, Methanol[7]
Infrared (IR) Spectroscopy (KBr)3600–2200, 1623 cm⁻¹-[7]
AppearanceWhite Solid-[7]

Concluding Remarks

The enantioselective synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is a well-established field with multiple effective strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, scalability, cost, and the desired level of stereochemical purity. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate for their applications. Further optimization of reaction conditions may be necessary to achieve desired outcomes in specific laboratory or industrial settings.

References

Application Note and Experimental Protocol: Catalytic Hydrogenation of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indoline-2-carboxylic acid and its hydrogenated derivatives, such as octahydroindole-2-carboxylic acid, are crucial building blocks in medicinal chemistry. They serve as constrained proline analogues and are key intermediates in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Trandolapril and Perindopril.[1][2] The stereoselective synthesis of these scaffolds is of paramount importance for ensuring the efficacy and safety of the final drug products. This document provides a detailed experimental protocol for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a critical step in the synthesis of these valuable compounds.

Reaction Scheme

The hydrogenation of (S)-indoline-2-carboxylic acid involves the saturation of the benzene (B151609) ring to yield the corresponding cis-fused this compound. This transformation is typically achieved with high stereoselectivity using a platinum catalyst.

ReactionScheme Indoline Octahydroindole Indoline->Octahydroindole PtO₂, H₂, Acetic Acid, 60°C

Caption: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol is adapted from a literature procedure for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[2][3]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid (glacial)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[2][3]

  • Catalyst Addition: To the solution, carefully add platinum(IV) oxide (300 mg).[3]

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring.[3]

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours.[3] The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid.[3]

  • Solvent Removal: Combine the filtrate and washings and concentrate them to dryness using a rotary evaporator.[3]

  • Purification: Recrystallize the resulting solid residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

Experimental Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve (S)-indoline-2-carboxylic acid in acetic acid add_catalyst Add PtO₂ catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 60°C for 24h add_catalyst->hydrogenate filter Filter off catalyst hydrogenate->filter evaporate Evaporate solvent filter->evaporate crystallize Crystallize from ethanol evaporate->crystallize product Pure (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid crystallize->product

References

Application Notes and Protocols for Octahydroindole-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic proline analog. Its incorporation into peptide sequences is a key strategy for enhancing therapeutic potential. The rigid structure of Oic introduces significant conformational stability, often leading to peptides with improved receptor binding affinity, selectivity, and increased resistance to proteolytic degradation.[][2] Furthermore, the higher lipophilicity of Oic compared to proline can enhance the bioavailability of peptide drug candidates.[][2] These properties make Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics.[2]

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Oic-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis.

Data Presentation

The successful incorporation of sterically hindered amino acids like Oic requires optimized conditions to ensure high coupling efficiency and final peptide purity. The following tables summarize typical quantitative data and recommended parameters for the use of Fmoc-Oic-OH in SPPS.

Table 1: Recommended Coupling Conditions for Fmoc-Oic-OH

ParameterRecommended ValueNotes
Fmoc-Oic-OH Equivalents 2 - 4 eq.Higher equivalents can help drive the reaction to completion.
Coupling Reagent Equivalents 1.9 - 3.9 eq.Use of potent coupling reagents is highly recommended.
Base Equivalents 4 - 8 eq.N,N-Diisopropylethylamine (DIPEA) is commonly used.
Coupling Time 1 - 4 hoursExtended coupling times may be necessary. Double coupling is often advised.
Temperature Room Temperature (25°C)Microwave irradiation can be used to accelerate coupling.
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Ensure use of high-purity, amine-free solvents.

Table 2: Typical Performance Metrics for Oic-Containing Peptides

MetricTypical ValueMethod of Determination
Coupling Efficiency per cycle >98%Kaiser Test or UV-Vis spectrophotometry of piperidine-dibenzofulvene adduct.[3]
Crude Peptide Purity 70 - 90%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Final Peptide Purity (after purification) >95%RP-HPLC.
Overall Yield 15 - 40%Dependent on peptide length and sequence.

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing this compound.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.

  • Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

Protocol 3: Fmoc-Oic-OH Coupling (Double Coupling Recommended)

Due to the steric hindrance of the bicyclic structure of Oic, a double coupling protocol is highly recommended to ensure maximum incorporation.

First Coupling:

  • In a separate vessel, dissolve Fmoc-Oic-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and mix briefly.

  • Immediately add the activated Fmoc-Oic-OH solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 times).

Second Coupling:

  • Repeat steps 1-4 of the first coupling.

  • After the second coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling. If the test is positive, a third coupling may be necessary.

Protocol 4: Capping of Unreacted Amines (Optional but Recommended)

If the Kaiser test after the second coupling is still positive, it is advisable to cap the unreacted amines to prevent the formation of deletion peptide sequences.

  • Prepare a capping solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DMF (3-5 times).

Protocol 5: Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable C8 or C18 column.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the purified peptide using analytical RP-HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation_Cycle Peptide Elongation Cycle cluster_Final_Steps Final Steps Resin Resin Swell Swell Resin (DMF/DCM, 30-60 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Fmoc-Oic-OH Coupling (HATU/DIPEA, 1-2h x2) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail, 2-4h) Wash2->Cleavage Final Amino Acid Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of Oic-Containing Peptides.

Oic_Coupling_Logic Start Start Coupling of Fmoc-Oic-OH First_Coupling Perform First Coupling (1-2 hours) Start->First_Coupling Wash_1 Wash with DMF First_Coupling->Wash_1 Second_Coupling Perform Second Coupling (1-2 hours) Wash_1->Second_Coupling Wash_2 Wash with DMF/DCM Second_Coupling->Wash_2 Kaiser_Test Perform Kaiser Test Wash_2->Kaiser_Test Capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) Kaiser_Test->Capping Positive Proceed Proceed to Next Cycle Kaiser_Test->Proceed Negative Failure Troubleshoot Synthesis Kaiser_Test->Failure Persistently Positive Capping->Kaiser_Test

Caption: Decision workflow for the double coupling of Fmoc-Oic-OH.

References

Application Notes and Protocols: Protecting Group Strategies for Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure can impart favorable properties to peptidomimetics and other therapeutic agents, including enhanced metabolic stability and receptor binding affinity. The successful synthesis and derivatization of this important building block hinge on the strategic use of protecting groups for its secondary amine and carboxylic acid functionalities.

This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound, including orthogonal strategies that enable the selective modification of either the amine or the carboxylic acid group.

Protecting Groups for the Amine Functionality

The secondary amine of this compound is a nucleophilic center that typically requires protection during reactions involving the carboxylic acid, such as esterification or amide bond formation. The choice of the protecting group is dictated by its stability under the planned reaction conditions and the orthogonality of its removal.

Commonly employed amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Table 1: Protection of the Amine Group of this compound

Protecting GroupReagents and Conditions (Protection)Typical Yield (%)Reagents and Conditions (Deprotection)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, NaOH, Dioxane/H₂O, 0°C to rt, 12 h90-98Trifluoroacetic acid (TFA) in CH₂Cl₂, rt, 1-2 h OR 4M HCl in Dioxane, rt, 2-4 h
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O, 0°C to rt, 12 h85-95H₂, 10% Pd/C, Methanol, rt, 4-8 h
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl), NaHCO₃, Dioxane/H₂O, 0°C to rt, 12 h90-9820% Piperidine (B6355638) in DMF, rt, 30 min
Experimental Protocols: Amine Protection

Protocol 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (B78521) (to maintain pH ~10).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield N-Boc-octahydroindole-2-carboxylic acid.

Protocol 2: N-Cbz Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate.

  • Cool the solution to 0°C.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Cbz-octahydroindole-2-carboxylic acid.

Protocol 3: N-Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate.

  • Cool the solution to 0°C.

  • Add 9-fluorenylmethyl chloroformate (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Fmoc-octahydroindole-2-carboxylic acid.

Protecting Groups for the Carboxylic Acid Functionality

Protection of the carboxylic acid is necessary when performing reactions at the amine terminus, such as peptide couplings or alkylations. Esterification is the most common strategy for carboxylic acid protection.

Table 2: Protection of the Carboxylic Acid Group of this compound

Protecting GroupReagents and Conditions (Protection)Typical Yield (%)Reagents and Conditions (Deprotection)
Methyl Ester SOCl₂, Methanol, 0°C to reflux, 4 h90-981M LiOH, THF/H₂O, rt, 2-4 h
Benzyl Ester Benzyl alcohol, p-Toluenesulfonic acid, Toluene, reflux (Dean-Stark), 12 h85-95H₂, 10% Pd/C, Methanol, rt, 4-8 h
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.), CH₂Cl₂, -78°C to rt, 12 h70-85Trifluoroacetic acid (TFA) in CH₂Cl₂, rt, 1-2 h
Experimental Protocols: Carboxylic Acid Protection

Protocol 4: Methyl Ester Formation

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0°C and add thionyl chloride (1.2 eq) dropwise.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and concentrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the methyl ester.

Protocol 5: Benzyl Ester Formation

  • Suspend this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Add benzyl alcohol (1.5 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 12 hours.

  • Cool to room temperature, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the benzyl ester.

Orthogonal Protecting Group Strategies

In multi-step syntheses, it is often necessary to deprotect one functional group while leaving the other protected. This is achieved through an orthogonal protecting group strategy, where the protecting groups are removed under different, non-interfering conditions.

A common orthogonal strategy for this compound involves the use of an Fmoc group for the amine and a benzyl or methyl ester for the carboxylic acid. The Fmoc group can be selectively removed under basic conditions (e.g., with piperidine), leaving the ester intact for further reactions at the amine. Subsequently, the ester can be deprotected via hydrogenation (for benzyl esters) or hydrolysis (for methyl esters).

Orthogonal_Strategy Oic This compound Fmoc_Oic_OH N-Fmoc-Octahydroindole- 2-carboxylic acid Oic->Fmoc_Oic_OH Fmoc-Cl, NaHCO₃ Fmoc_Oic_OBn N-Fmoc-Octahydroindole- 2-carboxylic acid Benzyl Ester Fmoc_Oic_OH->Fmoc_Oic_OBn BnOH, p-TsOH H_Oic_OBn Octahydroindole-2-carboxylic acid Benzyl Ester Fmoc_Oic_OBn->H_Oic_OBn 20% Piperidine/DMF Peptide Peptide Synthesis H_Oic_OBn->Peptide Coupling Final_Product Deprotected Product Peptide->Final_Product H₂, Pd/C

Caption: Orthogonal protection of this compound.

Experimental Protocol: Orthogonal Strategy

Protocol 6: Synthesis of N-Fmoc-octahydroindole-2-carboxylic acid Benzyl Ester and Selective Deprotection

  • N-Fmoc Protection: Follow Protocol 3 to synthesize N-Fmoc-octahydroindole-2-carboxylic acid.

  • Benzyl Esterification: Follow Protocol 5 using N-Fmoc-octahydroindole-2-carboxylic acid as the starting material to obtain N-Fmoc-octahydroindole-2-carboxylic acid benzyl ester.

  • Selective N-Fmoc Deprotection:

    • Dissolve the N-Fmoc protected benzyl ester (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography to yield this compound benzyl ester.

General Workflow for Protection Strategies

The selection of a protecting group strategy is a critical step in the synthetic planning for derivatives of this compound. The following diagram illustrates a general workflow for making this decision.

Workflow Start Start: this compound Decision1 Reaction at which terminus? Start->Decision1 Amine_Reaction Amine Terminus Decision1->Amine_Reaction Amine Carboxyl_Reaction Carboxyl Terminus Decision1->Carboxyl_Reaction Carboxyl Protect_Carboxyl Protect Carboxylic Acid (e.g., Esterification) Amine_Reaction->Protect_Carboxyl Protect_Amine Protect Amine (e.g., Boc, Cbz, Fmoc) Carboxyl_Reaction->Protect_Amine Reaction_A Perform Reaction at Amine Protect_Carboxyl->Reaction_A Reaction_C Perform Reaction at Carboxyl Protect_Amine->Reaction_C Deprotect_Carboxyl Deprotect Carboxylic Acid Reaction_A->Deprotect_Carboxyl Deprotect_Amine Deprotect Amine Reaction_C->Deprotect_Amine End Final Product Deprotect_Carboxyl->End Deprotect_Amine->End

Caption: General workflow for protecting group strategy selection.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. The protocols and strategies outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient and selective manipulation of this versatile building block. Careful consideration of the compatibility of protecting groups with subsequent reaction conditions will ensure high yields and purity of the final products.

Application Notes and Protocols for the Large-Scale Synthesis of Octahydroindole-2-carboxylic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (OIC) is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril (B612348) and Trandolapril.[1][2] These drugs are widely prescribed for treating hypertension and heart failure. The therapeutic efficacy of these APIs is critically dependent on the specific stereochemistry of the OIC moiety, with the (2S,3aS,7aS)-isomer being of particular importance.[2][3] Therefore, robust and scalable synthetic methods that afford high diastereomeric and enantiomeric purity are essential for pharmaceutical manufacturing.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the prevalent method of catalytic hydrogenation of indoline-2-carboxylic acid.

Synthetic Pathway Overview

The most common industrial-scale synthesis commences with the catalytic hydrogenation of a suitable precursor, typically (S)-indoline-2-carboxylic acid, to produce a mixture of diastereomers of octahydro-1H-indole-2-carboxylic acid.[1][3] The choice of catalyst, solvent, and reaction conditions is critical in influencing the diastereomeric ratio of the product.[1] Subsequent steps may involve isomer separation, epimerization to enrich the desired isomer, and conversion to a salt, such as the hydrochloride salt, to enhance stability and ease of handling.[1][3]

A general workflow for the synthesis is depicted below:

G cluster_0 Core Synthesis cluster_1 Purification and Isolation cluster_2 Final Product Formulation A Indoline-2-carboxylic Acid (Starting Material) B Catalytic Hydrogenation A->B Catalyst (e.g., PtO₂, Pd/C) Solvent (e.g., Acetic Acid) H₂ Pressure C Diastereomeric Mixture of This compound B->C D Isomer Separation / Epimerization (Optional) C->D E Desired Stereoisomer (e.g., (2S,3aS,7aS)-OIC) D->E F Salt Formation (e.g., with HCl) E->F G Octahydroindole-2-carboxylic Acid Hydrochloride Salt F->G Improved Stability & Handling

Caption: General workflow for the synthesis of this compound.

Data Presentation: Comparison of Hydrogenation Protocols

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound, providing a comparative overview of different catalytic systems and conditions.

Table 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Purity/SpecificationReference
PtO₂Acetic Acid60Not Specified2485Pure (S,S,S)-1 after crystallization[3]
10% Pt/CAcetic AcidRoom Temp.5Until H₂ absorption ceases8799% enantiomeric purity[4]
10% Pd/CMethanol605040Not specified, but product obtained[5]
7.5% Pd/CEthanol (B145695)60-655024Not specified, but product obtained[5]
Rh/Al₂O₃MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot specified in abstract[6]
5% Rh/Al₂O₃Water (with NaOH)5012Not SpecifiedNot specified, but product obtained[7]
8% wet Pd/CMethanol55-6550Until reaction completion73.598.6% (HPLC)[8]

Table 2: Product Specifications

ParameterValueMethodReference
Melting Point267–269 °CCrystallization from ethanol[3]
Specific Rotation [α]D-45.6 (c 0.46, MeOH) for (S,S,S)-1Polarimetry[3]
Specific Rotation [α]D-47.7°Polarimetry[5]
Titration Assay99%Titration[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid via PtO₂ Catalysis

This protocol is adapted from a literature procedure for the synthesis of the (S,S,S)-1 isomer.[3]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid (glacial)

  • Platinum (IV) oxide (PtO₂)

  • Ethanol

  • Hydrogenation reactor

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 kg, 18.38 mol) in glacial acetic acid (e.g., 60 L).[1][3]

  • Catalyst Addition: Carefully add the Platinum Oxide (PtO₂) catalyst (e.g., 300 g) to the solution under an inert atmosphere.[1][3]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to 60 °C. Maintain the reaction under these conditions for approximately 24 hours, or until hydrogen uptake ceases.[3]

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the PtO₂ catalyst. Wash the catalyst with a small amount of acetic acid.[3]

  • Product Isolation: Concentrate the filtrate by evaporating the acetic acid under reduced pressure.

  • Crystallization: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3] An expected yield of the desired diastereomer is around 85%.[1][3]

Protocol 2: Synthesis of L-Octahydroindole-2-carboxylic Acid via Pd/C Catalysis

This protocol describes a method using a palladium on carbon catalyst under pressure.[4]

Materials:

  • Precursor to L-octahydroindole-2-carboxylic acid (e.g., 200 g)

  • Acetic acid

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 g)

  • Hydrogenator

  • Filtration apparatus

Procedure:

  • Reactor Charging: Dissolve the starting material (200 g) in acetic acid in a hydrogenator.[4]

  • Catalyst Addition: Add 5 g of 10% Pd/C catalyst to the solution.[4]

  • Hydrogenation: Seal the hydrogenator and conduct the hydrogenation reaction at room temperature under a hydrogen pressure of 5 bar. Continue the reaction until the theoretical amount of hydrogen is absorbed.[4]

  • Catalyst Removal and Product Isolation: Upon completion, remove the catalyst by filtration. Cool the reaction solution to 0 to 5 °C to induce crystallization of the product.[4]

  • Collection and Drying: Collect the solid product by filtration. Wash the filter cake with a suitable solvent and dry under constant weight conditions to yield the final product.[4] An expected yield is approximately 87% with an enantiomeric purity of 99%.[4]

Protocol 3: Hydrochloride Salt Formation

This protocol describes the conversion of the free acid to its hydrochloride salt for improved stability and handling.[3]

Materials:

  • (2R,3aS,7aS)-octahydroindole-2-carboxylic acid precursor (e.g., 300 mg, 1.01 mmol)

  • 3N solution of HCl in anhydrous ethyl acetate (B1210297) (e.g., 8 mL)

  • Anhydrous ethyl acetate

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the this compound precursor, add a 3N solution of HCl in anhydrous ethyl acetate.[3]

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.[1][3]

  • Solvent Removal: Concentrate the solvent in vacuo using a rotary evaporator.[1][3]

  • Purification: Wash the resulting solid with small portions of ethyl acetate to afford the pure hydrochloride salt.[3] A yield of approximately 93% can be expected.[3]

References

Application Notes and Protocols for Chiral HPLC Separation of Octahydroindole-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Octahydroindole-2-carboxylic acid (OIC) stereoisomers using High-Performance Liquid Chromatography (HPLC). OIC is a critical chiral building block in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.[1][2][3] The stereochemical purity of OIC is a crucial quality parameter, necessitating reliable analytical methods to separate and quantify its various diastereomers and enantiomers.[1]

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, leading to the existence of four pairs of enantiomers.[2][3][4] This document outlines three distinct HPLC-based methods for their separation:

  • Achiral Reversed-Phase HPLC for the separation of diastereomers.

  • Direct Chiral HPLC for the separation of enantiomers using a chiral stationary phase.

  • Indirect Chiral HPLC involving pre-column derivatization for the separation of both diastereomers and enantiomers.

Method 1: Diastereomer Separation by Achiral Reversed-Phase HPLC

This method is designed for the separation and quantification of the diastereomers of Octahydro-1H-indole-2-carboxylic acid. Since the compound is non-chromophoric, a Refractive Index Detector (RID) is employed.[2][3][4]

Chromatographic Conditions & Data
ParameterCondition
Stationary Phase Inertsil ODS-4 C18 Column (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase 10 mM Potassium Phosphate (B84403) Buffer (pH 3.0)[2][3]
Flow Rate 1.5 mL/min[2][3]
Column Temperature 35°C[2][3]
Detector Refractive Index (RI)[2][3]
Run Time 35 minutes[3]
Limit of Detection ~0.006 mg/mL for all isomers[2][3]
Limit of Quantification 0.022 mg/mL to 0.024 mg/mL[2][3]
Experimental Protocol
  • Mobile Phase Preparation: Prepare a 10 mM solution of potassium phosphate and adjust the pH to 3.0 using phosphoric acid. Filter and degas the solution before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the Octahydro-1H-indole-2-carboxylic acid sample in a 10 mL volumetric flask using the mobile phase as the diluent. This yields a concentration of 5 mg/mL.[2][3]

  • HPLC System Setup:

    • Equilibrate the Inertsil ODS-4 column with the mobile phase at a flow rate of 1.5 mL/min.

    • Ensure the column oven is maintained at 35°C.[2][3]

    • Allow the RID system to stabilize for several hours before analysis, as it is sensitive to temperature and pressure fluctuations.[3]

  • Injection and Data Acquisition:

    • Inject the sample solution onto the HPLC system.

    • Acquire the chromatogram for 35 minutes.

  • Analysis: Identify and quantify the peaks corresponding to the different diastereomers based on their retention times.

Method 2: Direct Enantiomeric Separation by Chiral HPLC

This method provides a robust approach for the direct separation of OIC enantiomers using a macrocyclic glycopeptide-based chiral stationary phase (CSP).[1] This technique avoids the need for derivatization.

Chromatographic Conditions & Data
ParameterCondition
Stationary Phase Astec CHIROBIOTIC T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm[1]
Mobile Phase Methanol (B129727) / Acetic Acid / Triethylamine (B128534) (100:0.1:0.1, v/v/v)[1]
Detector UV or Refractive Index (RI)
Injection Volume 10 µL[1]
Experimental Protocol
  • Mobile Phase Preparation: Mix methanol, acetic acid, and triethylamine in the specified ratio (100:0.1:0.1). For example, to prepare 1 L of mobile phase, mix 1000 mL of methanol with 1 mL of acetic acid and 1 mL of triethylamine. Sonicate for 15 minutes to degas.

  • Sample Preparation: Dissolve the OIC sample in the mobile phase to a final concentration of 1 mg/mL.[1]

  • HPLC System Setup:

    • Install and equilibrate the Astec CHIROBIOTIC T column with the prepared mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution.[1]

    • Run the analysis and record the chromatogram.

  • Analysis: Calculate the enantiomeric purity using the peak areas of the major and minor enantiomers.

Method 3: Chiral Separation with Pre-Column Derivatization

This method enhances the separation and detection of OIC stereoisomers by converting them into diastereomeric derivatives using a derivatizing agent prior to HPLC analysis on a chiral column. Phenyl isothiocyanate (PITC) is an effective reagent for this purpose.[5]

Chromatographic Conditions & Data
ParameterCondition
Derivatization Reagent Phenyl isothiocyanate (PITC)[5]
Stationary Phase Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Optimized based on separation of PITC-OIC derivatives[5]
Detector UV (due to the PITC chromophore)
Experimental Protocol
  • Derivatization Procedure:

    • The specific conditions for the derivatization reaction, such as temperature, time, and reagent concentration, must be optimized to ensure complete reaction.[5]

    • A general procedure involves reacting the OIC sample with PITC in an appropriate solvent.

    • After the reaction is complete, the resulting PITC-OIC derivatives are prepared for HPLC injection.

  • HPLC System Setup:

    • Equilibrate the Ultron ES-OVM chiral column with the optimized mobile phase.

  • Injection and Data Acquisition:

    • Inject the derivatized sample solution.

    • Acquire the chromatogram, monitoring at a UV wavelength suitable for the PITC derivative.

  • Analysis: The method allows for the simultaneous determination of diastereomeric and enantiomeric impurities.[5] Quantify each stereoisomer based on its peak area.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh OIC Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatization (Method 3) Dissolve->Derivatize Optional Equilibrate Equilibrate Column Dissolve->Equilibrate Derivatize->Equilibrate MP_Prep Prepare Mobile Phase Filter Filter & Degas MP_Prep->Filter Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection (UV/RI) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity / Ratios Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis of OIC stereoisomers.

References

Application of Octahydroindole-2-carboxylic Acid in the Synthesis of Perindopril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the pivotal role of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in the industrial synthesis of Perindopril (B612348), a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Perindopril's therapeutic success in treating hypertension and heart failure hinges on efficient and high-purity manufacturing processes, where the coupling of octahydroindole-2-carboxylic acid with a specific dipeptide side chain is a critical step.

Introduction

Perindopril, chemically known as (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid, is a prodrug that is metabolized in the body to its active form, Perindoprilat.[4] The synthesis of Perindopril is a multi-step process, with a key strategic bond formation occurring between the secondary amine of the this compound moiety and the carboxyl group of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The stereochemistry of the this compound is crucial for the pharmacological activity of the final drug.

The primary application of this compound in this context is as a foundational chiral building block. Industrial syntheses often involve the protection of its carboxylic acid group, typically as a benzyl (B1604629) or p-nitrobenzyl ester, to facilitate a clean and efficient peptide coupling reaction.[1][3] This is followed by a deprotection step to yield the final Perindopril molecule.

Synthesis Pathway Overview

The synthesis of Perindopril from this compound can be summarized in three main stages:

  • Protection: The carboxylic acid group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is protected as an ester, most commonly a benzyl or p-nitrobenzyl ester. This prevents self-reaction and activates the molecule for the subsequent coupling step.

  • Peptide Coupling: The protected this compound is coupled with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This reaction is typically mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBT).[1][3]

  • Deprotection: The protecting group (e.g., benzyl) is removed from the carboxylic acid, usually via catalytic hydrogenation, to yield Perindopril.[1][3]

  • Salt Formation: The final step often involves the formation of a stable, pharmaceutically acceptable salt, such as Perindopril erbumine (tert-butylamine salt) or Perindopril arginine.[1]

Below is a DOT language script illustrating the general synthesis workflow.

Perindopril_Synthesis Oic (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid ProtectedOic Protected (2S,3aS,7aS)- octahydroindole-2-carboxylate (e.g., Benzyl Ester) Oic->ProtectedOic Esterification (e.g., Benzyl Alcohol, p-TsOH) CoupledProduct Protected Perindopril (e.g., Benzyl Perindopril) ProtectedOic->CoupledProduct Peptide Coupling (DCC, HOBT) SideChain N-[(S)-1-ethoxycarbonyl-butyl]- (S)-alanine SideChain->CoupledProduct Peptide Coupling (DCC, HOBT) Perindopril Perindopril CoupledProduct->Perindopril Deprotection (Catalytic Hydrogenation) Salt Perindopril Salt (e.g., Erbumine) Perindopril->Salt Salt Formation (e.g., tert-butylamine)

General Synthesis Workflow for Perindopril.

Quantitative Data from Synthesis Protocols

The following tables summarize quantitative data extracted from various patented industrial synthesis processes for Perindopril.

Table 1: Yields of Key Reaction Steps

StepIntermediate/ProductYield (%)Reference
Peptide CouplingBenzyl Perindopril92.3%[2]
Peptide Couplingp-Nitrobenzyl Perindopril80%[1]
DeprotectionPerindopril94%[3]
Salt FormationPerindopril Erbumine95%[2][3]

Table 2: Purity Levels of Intermediates and Final Product

Intermediate/ProductPurity LevelMethodReference
p-Nitrobenzyl Perindopril>98%HPLC[1]
PerindoprilImpurity II < 0.2%, Impurity III < 0.1%Not Specified[3]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the industrial synthesis of Perindopril.

Protocol 1: Peptide Coupling of Benzyl-(2S,3aS,7aS)-octahydroindole-2-carboxylate with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine

This protocol describes the formation of the crucial amide bond.

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

  • Triethylamine (B128534)

  • Ethyl acetate

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • 1-hydroxybenzotriazole (HOBT)

  • Dicyclohexylcarbodiimide (DCC)

Procedure:

  • In a suitable reactor, suspend 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate in 4.6 liters of ethyl acetate.

  • Add 0.06 kg of triethylamine to the suspension with stirring.

  • After stirring for 10 minutes at ambient temperature, add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide.

  • Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

  • Cool the reaction mixture to 0°C to precipitate the dicyclohexylurea byproduct.

  • Filter the mixture to remove the precipitated solid.

  • Wash the filtrate and then evaporate to dryness to yield the crude Benzyl Perindopril. The expected yield is approximately 92%.[3]

Protocol 2: Deprotection of Benzyl Perindopril via Catalytic Hydrogenation

This protocol details the removal of the benzyl protecting group to yield Perindopril.

Materials:

  • Benzyl Perindopril (from Protocol 1)

  • Methylcyclohexane

  • 5% Palladium-on-carbon (Pd/C) catalyst

  • Water

Procedure:

  • Dissolve 1 kg of the crude Benzyl Perindopril in 1 liter of methylcyclohexane.

  • Transfer the solution to a hydrogenator.

  • Add 0.13 kg of 5% palladium-on-carbon suspended in 0.4 liters of methylcyclohexane, followed by 3.2 liters of water.

  • Hydrogenate the mixture under a pressure of 0.5 bar at a temperature of 15-30°C.

  • Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed.

  • Remove the catalyst by filtration.

  • Separate the aqueous phase of the filtrate and wash it with methylcyclohexane.

  • Lyophilize the aqueous phase to yield Perindopril. The expected yield is approximately 94%.[3]

Protocol 3: Formation of Perindopril Erbumine Salt

This protocol describes the final step of forming the tert-butylamine (B42293) salt.

Materials:

  • Perindopril (from Protocol 2)

  • Ethyl acetate

  • tert-butylamine

Procedure:

  • Dissolve 1 kg of the lyophilized Perindopril in 14 liters of ethyl acetate.

  • Add 0.2 kg of tert-butylamine and an additional 2 liters of ethyl acetate.

  • Heat the resulting suspension at reflux until complete dissolution is achieved.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution with stirring to a temperature of 15-20°C to induce crystallization.

  • Filter the precipitate, re-slurry with fresh ethyl acetate, dry, and then grind to obtain Perindopril erbumine. The expected yield is approximately 95%.[3]

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of Perindopril Erbumine.

Detailed_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_salt Salt Formation & Purification start_coupling Suspend Protected Oic in Ethyl Acetate add_reagents Add Triethylamine, Side Chain, HOBT, DCC start_coupling->add_reagents react React at 30°C for 3h add_reagents->react cool_filter Cool to 0°C & Filter (Remove DCU) react->cool_filter evaporate Evaporate Filtrate cool_filter->evaporate product_coupling Crude Benzyl Perindopril evaporate->product_coupling dissolve_hydro Dissolve in Methylcyclohexane product_coupling->dissolve_hydro Proceed to Deprotection add_catalyst Add Pd/C Catalyst & Water dissolve_hydro->add_catalyst hydrogenate Hydrogenate at 0.5 bar add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst wash_lyophilize Wash & Lyophilize Aqueous Phase filter_catalyst->wash_lyophilize product_deprotection Perindopril wash_lyophilize->product_deprotection dissolve_salt Dissolve in Ethyl Acetate product_deprotection->dissolve_salt Proceed to Salt Formation add_tba Add tert-butylamine dissolve_salt->add_tba reflux Heat to Reflux add_tba->reflux hot_filter Hot Filtration reflux->hot_filter crystallize Cool to 15-20°C hot_filter->crystallize final_product Perindopril Erbumine Crystals crystallize->final_product

Experimental Workflow for Perindopril Synthesis.

References

Application Notes and Protocols: Synthesis of Trandolapril Using Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Trandolapril (B549266), a potent angiotensin-converting enzyme (ACE) inhibitor, utilizing octahydroindole-2-carboxylic acid as a key intermediate. This document outlines the prevalent synthetic strategies, detailed experimental protocols, and quantitative data to support process development and optimization.

Introduction

Trandolapril is an ethyl ester prodrug that is hydrolyzed in vivo to its active diacid form, trandolaprilat. A critical step in its synthesis is the coupling of the bicyclic amino acid, (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, with a substituted L-alanine derivative. The stereochemistry of this compound is crucial for the pharmacological activity of the final drug substance. This document details two primary synthetic routes from this key intermediate to Trandolapril.

Synthetic Strategies Overview

The synthesis of Trandolapril from (2S,3aR,7aS)-octahydroindole-2-carboxylic acid primarily follows two main pathways, which differ in the activation of the coupling partners:

  • Route A: Esterification of this compound, typically to a benzyl (B1604629) ester, followed by peptide coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) and subsequent deprotection.

  • Route B: Direct coupling of this compound with an activated form of ECPPA, such as its N-carboxyanhydride (NCA) derivative.

The choice of route can be influenced by factors such as desired purity, yield, and industrial scalability.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in Trandolapril synthesis. Note that reaction conditions and scales may vary between different reports, leading to a range of values.

Table 1: Synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPPA)

PrecursorCatalyst/ReagentsSolventYieldPurityReference
N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester10% Pd/C, HCl in 1,4-dioxane, N,N'-diphenylthioureaIsopropyl alcohol96%>98%[1]

Table 2: Synthesis of Trandolapril

RouteStarting MaterialCoupling PartnerKey Reagents/ConditionsFinal Product PurityReference
A(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid benzyl esterN-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)1. Coupling: DCC, HoBT, N-ethylmorpholine in DMF. 2. Debenzylation: H₂ over Pd/C in ethanol (B145695).High[2]
A(2S,3aR,7aS)-Octahydroindole-2-carboxylate hydrochlorideECPPA acid chloride hydrochloride1. Coupling: Triethylamine (B128534) in dichloromethane (B109758) at 10-15°C. 2. Debenzylation: H₂ over Pd/C.High[3][4]
BRacemic trans octahydro-1H-indole-2-carboxylic acidN-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA)Triethylamine in dichloromethane, followed by pH adjustment with HCl and crystallization.99.5% (HPLC)[5]
BRacemic trans octahydro-1H-indole-2-carboxylic acidECPPA-NCATriethylamine in dichloromethane, followed by pH adjustment with HCl and crystallization.99.3% (HPLC)[5]

Experimental Protocols

Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

This protocol describes the esterification of the key intermediate, which is often performed to protect the carboxylic acid and facilitate the subsequent coupling reaction.

Materials:

  • (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid hydrochloride

  • Benzyl alcohol

  • Toluene

  • Thionyl chloride (SOCl₂) or p-toluenesulfonic acid

Procedure:

  • Suspend (2S,3aR,7aS)-octahydroindole-2-carboxylic acid hydrochloride in toluene.

  • Add benzyl alcohol to the suspension.

  • For acid catalysis, add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Alternatively, for thionyl chloride activation, cool the mixture and add thionyl chloride dropwise. Then, heat the mixture to facilitate the reaction.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude benzyl ester.

  • The product can be purified by column chromatography if necessary.

Synthesis of Trandolapril via Route A: Coupling and Debenzylation

Step 1: Coupling of Benzyl Ester with ECPPA

Materials:

  • (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid benzyl ester

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HoBT)

  • N-ethylmorpholine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve ECPPA and HoBT in anhydrous DMF.

  • Add N-ethylmorpholine to the solution.

  • Add a solution of the (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester in DMF.

  • Cool the mixture to 0°C and add DCC.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.[2]

  • Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate (B1210297) and wash successively with aqueous HCl, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Benzyl Trandolapril.

Step 2: Debenzylation to Trandolapril

Materials:

  • Crude Benzyl Trandolapril from the previous step

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the crude Benzyl Trandolapril in ethanol or acetic acid.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 40 psi) at a temperature of 40-50°C until the reaction is complete (monitored by TLC or HPLC).[6]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude Trandolapril can be purified by crystallization from a suitable solvent system, such as diethyl ether or a mixture of an alkanol and an ether.[6][7]

Synthesis of Trandolapril via Route B: Direct Coupling with ECPPA-NCA

This route offers a more direct approach by coupling the unprotected this compound with the N-carboxyanhydride of ECPPA.

Materials:

  • Racemic trans octahydro-1H-indole-2-carboxylic acid

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA)

  • Triethylamine

  • Dichloromethane

  • Hydrochloric acid (2N)

Procedure:

  • Stir a suspension of racemic trans octahydro-1H-indole-2-carboxylic acid (50 g, 0.295 moles) in dichloromethane (150 ml).[5]

  • Add triethylamine (23 ml) and stir at ambient temperature for 30 minutes.[5]

  • In a separate flask, dissolve ECPPA-NCA (41 g, 0.148 moles) in dichloromethane (150 ml).[5]

  • Add the ECPPA-NCA solution dropwise to the reaction mixture at ambient temperature and continue stirring for 3 hours.[5]

  • Add water (700 ml) and cool the mixture to 15°C.[5]

  • Adjust the pH of the aqueous layer to 4.2 using 2N HCl.[5]

  • Separate the organic layer and wash it with water.

  • Concentrate the organic layer under reduced pressure.

  • The resulting solid can be purified by crystallization to yield Trandolapril with high purity (e.g., 99.5% by HPLC).[5]

Diagrams

Trandolapril Synthesis Workflow (Route A)

Trandolapril_Synthesis_Route_A OIC Octahydroindole- 2-carboxylic Acid BenzylEster Benzyl Ester Intermediate OIC->BenzylEster Esterification (Benzyl Alcohol, SOCl₂) CoupledProduct Benzyl Trandolapril BenzylEster->CoupledProduct Coupling (DCC, HoBT) ECPPA ECPPA ECPPA->CoupledProduct Trandolapril Trandolapril CoupledProduct->Trandolapril Debenzylation (H₂, Pd/C)

Caption: Synthetic workflow for Trandolapril via the benzyl ester intermediate (Route A).

Trandolapril Synthesis Workflow (Route B)

Trandolapril_Synthesis_Route_B RacemicOIC Racemic Octahydroindole- 2-carboxylic Acid Trandolapril Trandolapril RacemicOIC->Trandolapril Direct Coupling (Triethylamine, DCM) ECPPANCA ECPPA-NCA ECPPANCA->Trandolapril

Caption: Direct synthesis of Trandolapril using ECPPA-NCA (Route B).

Concluding Remarks

The synthesis of Trandolapril from this compound can be achieved through multiple efficient pathways. The choice between protecting the carboxylic acid prior to coupling (Route A) or utilizing a direct coupling with an activated species like an N-carboxyanhydride (Route B) will depend on the specific requirements of the manufacturing process, including cost, scalability, and desired purity profile. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and optimize the synthesis of this important antihypertensive agent.

References

Application Notes and Protocols: Incorporating Octahydroindole-2-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Octahydroindole-2-carboxylic acid (Oic) in Peptidomimetics

This compound (Oic) is a bicyclic, non-proteinogenic amino acid that serves as a conformationally constrained analogue of proline.[1][2] Its rigid structure, which incorporates a fused cyclohexane (B81311) ring into the pyrrolidine (B122466) framework, introduces significant backbone rigidity when incorporated into peptide sequences.[2][3] This inherent constraint is highly valuable in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[2][4][5]

The incorporation of Oic into peptide scaffolds offers several key advantages for drug development:

  • Enhanced Metabolic Stability: The non-natural structure of Oic provides resistance to degradation by proteases, increasing the half-life of the resulting peptidomimetic in biological systems.[1][6][7]

  • Increased Lipophilicity: The bicyclic aliphatic structure of Oic is more lipophilic than proline, a property that can improve absorption and distribution through biological membranes, thereby enhancing bioavailability.[3]

  • Conformational Rigidity: Oic's rigidity helps to lock the peptide backbone into a specific conformation. This can lead to higher binding affinity and selectivity for a particular biological target by reducing the entropic penalty upon binding.[1][8]

  • Structural Mimicry: Oic can act as a surrogate for proline or even phenylalanine in bioactive peptides, maintaining or enhancing biological activity while improving drug-like properties.[3]

Due to these favorable characteristics, Oic is a privileged scaffold in medicinal chemistry and a key building block in the synthesis of therapeutics, including potent enzyme inhibitors and receptor antagonists.[1][8][9]

Applications of Oic-Containing Peptidomimetics

The unique structural features of Oic have been leveraged in the development of several classes of therapeutic agents.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Oic is a crucial intermediate in the synthesis of widely used ACE inhibitors such as Perindopril and Trandolapril, which are prescribed for the treatment of hypertension and heart failure.[1][8][10] These drugs function by inhibiting a key enzyme in the Renin-Angiotensin System (RAS).

  • Bradykinin B2 Receptor Antagonists: Oic has been successfully used as a proline and phenylalanine substitute in analogues of bradykinin, a peptide hormone involved in inflammation and pain.[3] The resulting peptidomimetics, like Icatibant, show enhanced stability and are used to treat conditions such as hereditary angioedema.[7]

  • Antiviral Agents: Recent research has demonstrated the utility of Oic-based peptidomimetics in designing broad-spectrum inhibitors against coronaviruses, including HCoV-OC43 and SARS-CoV-2.[11] These compounds show potent antiviral activity and improved pharmacokinetic profiles.[11]

  • Stabilization of Secondary Structures: Oligomers of Oic have been shown to form stable polyproline II (PPII) helices.[12] This property makes Oic an ideal building block for constructing specific, hydrophobic protein-protein interaction surfaces in a predictable manner.[12]

Signaling Pathway: The Renin-Angiotensin System (RAS)

Oic-based peptidomimetics, particularly ACE inhibitors like Perindopril, play a critical role in modulating the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates how these inhibitors intervene in the pathway.

RAS_Pathway cluster_inhibition Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to ACE Angiotensin-Converting Enzyme (ACE) Effects Increased Blood Pressure Aldosterone Secretion AT1_Receptor->Effects Inhibitor Oic-Based ACE Inhibitor (e.g., Perindopril) Inhibitor->ACE Blocks Conversion

Figure 1: Oic-based inhibitors blocking the Renin-Angiotensin System.

Quantitative Data Summary

The incorporation of Oic imparts distinct physicochemical and biological properties. The following tables summarize key quantitative data from relevant studies.

Table 1: Physicochemical Properties of Oic Stereoisomers

Property (2S,3aS,7aS)-Oic (2R,3aS,7aS)-Oic Source(s)
Molecular Formula C₉H₁₅NO₂ C₉H₁₅NO₂ [1][13]
Molecular Weight 169.22 g/mol 169.22 g/mol [1][13]
Appearance White solid White solid [1][3]
Melting Point (°C) 267–269 176–178 (as HCl salt) [3]
Optical Rotation [α]D -45.6 (c 0.46, MeOH) +29.6 (c 0.47, MeOH, as HCl salt) [3]

| Synthesis Yield | 85% | 93% (from intermediate) |[3] |

Table 2: Biological Activity of an Oic-Containing Antiviral Peptidomimetic

Compound Target Assay EC₅₀ (µM) Source(s)
28f (Oic-based) HCoV-OC43 Antiviral Activity 0.027 [11]
28f (Oic-based) SARS-CoV-2 Antiviral Activity 4.41 [11]
28f (Oic-based) EV71 Antiviral Activity 0.031 [11]

EC₅₀: Half-maximal effective concentration.

Table 3: Comparison of Peptidyl-Proline and Peptidyl-Oic Amide Bonds

Peptide Fragment Property Value Significance Source(s)
Ac-GlyGly-Pro-GlyGly-NH₂ trans-amide bond % ~80-85% Standard proline cis/trans isomerization [14]

| Ac-GlyGly-Oic-GlyGly-NH₂ | trans-amide bond % | >90% | Oic strongly favors the trans conformation, leading to a more defined structure. |[12] |

Experimental Protocols

Detailed methodologies for the synthesis of Oic and its incorporation into peptide chains are provided below.

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

This protocol describes the synthesis of the most commonly used L-Oic stereoisomer via catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[3][8]

Synthesis_Workflow start Start Material: (S)-indoline-2-carboxylic acid step1 1. Dissolve in glacial acetic acid in a hydrogenation vessel. start->step1 step2 2. Add Platinum(IV) oxide (PtO₂) catalyst. step1->step2 step3 3. Hydrogenate at 60°C under H₂ pressure for ~24 hours. step2->step3 step4 4. Filter the reaction mixture to remove the catalyst. step3->step4 step5 5. Evaporate the solvent (acetic acid) to dryness in vacuo. step4->step5 step6 6. Crystallize the resulting residue from ethanol (B145695). step5->step6 end Final Product: Pure (2S,3aS,7aS)-Oic step6->end

Figure 2: Workflow for the synthesis of (2S,3aS,7aS)-Oic.

Materials:

  • (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol)[3]

  • Glacial acetic acid (60 mL)[3]

  • Platinum(IV) oxide (PtO₂) catalyst (300 mg)[3]

  • Ethanol

  • Hydrogenation vessel and hydrogen source

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Prepare a solution of (S)-indoline-2-carboxylic acid in glacial acetic acid within a suitable hydrogenation vessel.[3][8]

  • Carefully add the PtO₂ catalyst to the solution.[3][8]

  • Seal the vessel and hydrogenate the mixture at 60 °C under hydrogen pressure. The reaction is typically run for 24 hours or until hydrogen uptake ceases.[3]

  • After the reaction is complete, cool the vessel and carefully filter the mixture to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid to recover any residual product.[3]

  • Combine the filtrate and washings, and concentrate the solution to dryness using a rotary evaporator.[3]

  • Crystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

  • Dry the product under vacuum and characterize using NMR, Mass Spectrometry, and polarimetry to confirm identity and purity.

Protocol 2: Incorporation of Fmoc-Oic-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc/tBu SPPS cycle for coupling Fmoc-L-Oic-OH onto a resin-bound peptide chain.

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle for Oic Incorporation Resin Start: Peptide-Resin (with free N-terminal) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling - Fmoc-Oic-OH (3 eq.) - Activator (e.g., HATU) (2.95 eq.) - Base (e.g., DIPEA) (6 eq.) - Solvent (DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Next Ready for next cycle or final cleavage Wash2->Next Next->Deprotection Repeat for next amino acid Drug_Discovery_Workflow A 1. Target Identification & Validation B 2. Lead Identification (e.g., Natural Peptide) A->B C 3. Peptidomimetic Design - Identify sites for Oic substitution - Computational Modeling B->C D 4. Synthesis - Synthesize Oic building block - Incorporate via SPPS or Solution Phase C->D E 5. In Vitro Evaluation - Binding Assays - Functional Assays - Stability (Proteolysis) D->E F 6. Lead Optimization (Structure-Activity Relationship) E->F Iterative Cycle G 7. In Vivo Studies - Pharmacokinetics - Efficacy Models E->G F->C

References

Troubleshooting & Optimization

Technical Support Center: Octahydroindole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydroindole-2-carboxylic acid. Our aim is to help you improve your experimental yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing (2S,3aS,7aS)-octahydroindole-2-carboxylic acid?

A1: The most widely employed and effective method is the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid.[1] This method is favored for its relative simplicity and ability to produce a high yield of the desired cis-fused diastereomer.[1]

Q2: Why is controlling stereochemistry so critical in this synthesis?

A2: this compound possesses three chiral centers, resulting in eight possible isomers.[2] The biological activity of pharmaceuticals derived from this compound, such as the ACE inhibitors Perindopril and Trandolapril (B549266), is often dependent on a specific diastereomer.[3] Therefore, achieving the correct stereochemistry is paramount for the efficacy of the final active pharmaceutical ingredient.

Q3: What catalysts are typically used for the hydrogenation of (S)-indoline-2-carboxylic acid?

A3: The most common heterogeneous catalysts used for this transformation are Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C).[3] The choice of catalyst can significantly influence the diastereomeric ratio of the final product.[4]

Q4: How can I separate the desired diastereomer from a mixture?

A4: Fractional crystallization is a common method used to isolate the desired stereoisomer.[4] For instance, after hydrogenation, the resulting solid residue can be recrystallized from ethanol (B145695) to afford the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3][5] In some cases, an epimerization step may be employed to enrich the desired product before crystallization.[4] An improved strategy involves the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation from its epimer through selective condensation.[5]

Q5: What are some alternative synthetic routes to this compound?

A5: Besides the catalytic hydrogenation of indoline-2-carboxylic acid, other methods have been developed. One such method starts from L-serine and involves the use of a novel intermediate to avoid corrosive reagents like phosphorus pentachloride.[6][7] Another approach involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative, followed by cyclization and hydrogenation.[1][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Diastereomer - Suboptimal catalyst selection.- Incorrect reaction conditions (temperature, pressure, solvent).- Incomplete reaction.- Screen different catalysts (e.g., PtO₂, Pd/C) to determine the best option for your specific substrate and desired stereoisomer.[3][4]- Optimize reaction parameters. For hydrogenation of (S)-indoline-2-carboxylic acid, a temperature of 60°C in acetic acid is often effective.[3][5]- Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.[3]
Difficulty in Separating Diastereomers - Similar solubility of diastereomers.- Formation of a nearly 1:1 mixture of epimers.- Employ fractional crystallization, potentially testing different solvent systems. Ethanol is a good starting point.[3][5]- Consider an epimerization step under acidic conditions to alter the diastereomeric ratio before crystallization.[5]- For challenging separations, explore the formation of diastereomeric derivatives, such as trichloromethyloxazolidinones, to facilitate separation.[5]
Inconsistent Results - Catalyst deactivation.- Purity of starting materials.- Variations in reaction setup and procedure.- Ensure the catalyst is handled properly; for example, used platinum catalysts can be pyrophoric when dry.[3]- Use high-purity (S)-indoline-2-carboxylic acid.- Maintain consistent reaction parameters, including stirring speed, hydrogen pressure, and temperature.
Formation of Side Products - Over-reduction or side reactions due to harsh conditions.- Optimize reaction time and temperature to minimize byproduct formation.- The use of specific catalysts and acidic media like acetic acid can help direct the reaction towards the desired product.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of octahydro-1H-indole-2-carboxylic acid.

Table 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

CatalystSolventTemperature (°C)Yield (%)Reference
PtO₂Acetic Acid6085[4][5]
10% Pd/CMethanol60Not specified, but used in a successful protocol[2]
7.5% Pd/CEthanol60-65Not specified, but used in a successful protocol[2]

Table 2: Alternative Synthesis and Derivatization Yields

ReactionReagents/ConditionsYield (%)Reference
Hydrochloride Salt Formation3N HCl in anhydrous ethyl acetate (B1210297)93[5]
α-Methylation & HCl Salt FormationAcetic acid, 6N HCl, reflux92[5]
Epimerization-Condensation-Hydrolysis-56 (overall)[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid with PtO₂

This protocol is adapted from established literature procedures for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3][5]

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[4][5]

  • Catalyst Addition: Carefully add Platinum Oxide (PtO₂) catalyst (e.g., 300 mg) to the solution.[4]

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen and heat the mixture to 60°C with stirring.[3]

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours.[3][5]

  • Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.[3]

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness in vacuo.[3][4]

  • Crystallization: Recrystallize the resulting solid residue from ethanol to obtain pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3][5] An expected yield of the desired diastereomer is around 85%.[4][5]

Protocol 2: Hydrochloride Salt Formation

This protocol describes the conversion of the free acid to its hydrochloride salt for improved stability and handling.[4][5]

  • Reaction: To the purified (2R,3aS,7aS)-octahydroindole-2-carboxylic acid derivative (e.g., 300 mg, 1.01 mmol), add a 3N solution of HCl in anhydrous ethyl acetate (8 mL).[5]

  • Stirring: Stir the resulting mixture at room temperature for 24 hours.[4][5]

  • Isolation: Concentrate the solvent in vacuo. Wash the resulting solid with small portions of ethyl acetate to afford the pure hydrochloride salt.[5] A yield of approximately 93% can be expected.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start (S)-Indoline-2-carboxylic Acid dissolve Dissolve in Acetic Acid start->dissolve add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (60°C, 24h) add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst Reaction Mixture concentrate Concentrate in vacuo filter_catalyst->concentrate crystallize Crystallize from Ethanol concentrate->crystallize product (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid crystallize->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_conditions Review Reaction Conditions (Temp, Pressure, Catalyst) start->check_conditions check_separation Evaluate Diastereomer Separation start->check_separation incomplete Incomplete Reaction check_reaction->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal poor_separation Poor Separation check_separation->poor_separation solution1 Increase Reaction Time or Adjust Temperature incomplete->solution1 solution2 Optimize Catalyst and Solvent suboptimal->solution2 solution3 Improve Crystallization Protocol or Consider Derivatization poor_separation->solution3

Caption: A troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Synthesis of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydroindole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

1. Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of catalyst. Pearlmann's catalyst (Pd(OH)₂/C) can be more active for certain substrates.[1]
Catalyst poisoning.Ensure the purity of the starting material and solvents. Impurities, such as sulfur-containing compounds, can poison the catalyst.[1]
Suboptimal reaction conditions.Increase hydrogen pressure and/or temperature. Ensure vigorous stirring to facilitate mass transfer.[1] Acetic acid is a commonly used solvent that can facilitate the reaction.[1]
Formation of Side Products Over-hydrogenation.Monitor the reaction progress carefully and stop it once the starting material is consumed. Over-hydrogenation can lead to the formation of other octahydroindole isomers.[2]
Incomplete reduction.Ensure sufficient reaction time, catalyst loading, and hydrogen pressure.
Poor Diastereoselectivity Incorrect catalyst or conditions.The choice of catalyst (e.g., PtO₂, Pd/C) and reaction conditions significantly influences the diastereomeric ratio.[3] Refer to established protocols for the desired stereoisomer.

2. Epimerization of this compound Stereoisomers

Problem Potential Cause Recommended Solution
Incorrect Diastereomeric Ratio Incorrect reaction time.The epimerization progresses over time. For example, heating in acetic acid with a catalytic amount of salicylaldehyde (B1680747) can lead to a 50:50 mixture after 1 hour, which can be enriched to a 23:77 ratio after 24 hours.[4] Monitor the reaction to achieve the desired ratio.
Degradation of product.Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the desired epimerization, as this may lead to degradation.
Low Yield Inefficient separation of diastereomers.Subsequent separation by crystallization or derivatization is crucial. The formation of a trichloromethyloxazolidinone derivative allows for efficient separation of epimers.[4]

3. Hydrolysis of Trichloromethyloxazolidinone Intermediate

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficiently strong acidic conditions.For sterically hindered substrates, stronger acidic conditions and higher temperatures may be required. For example, refluxing in a mixture of hydrochloric acid and acetic acid.[4]
Short reaction time.Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LCMS.
Formation of Byproducts Side reactions due to harsh conditions.Optimize the acid concentration and temperature to achieve complete hydrolysis without causing degradation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[3][4] This process reduces the aromatic ring of the indoline (B122111) precursor to yield the saturated octahydroindole structure.

Q2: Why is the stereochemistry of this compound important?

This compound has three chiral centers, leading to the possibility of eight stereoisomers.[3] The specific stereoisomer is critical for its application in pharmaceuticals, such as in the synthesis of ACE inhibitors like Perindopril and Trandolapril, as biological activity is highly dependent on the molecule's three-dimensional structure.

Q3: My hydrogenation reaction is not working. What are the first things to check?

First, verify the activity of your catalyst; an old or improperly stored catalyst may be inactive.[1] Second, ensure the purity of your starting materials and solvents, as impurities can poison the catalyst.[1] Finally, confirm that your reaction conditions (temperature, pressure, and stirring) are optimal for the specific transformation.[1]

Q4: How can I separate the different stereoisomers of this compound?

Separation of diastereomers can be achieved through preferential crystallization.[4] A more efficient method involves the selective condensation with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative, which facilitates the separation of epimers.[4] Chiral HPLC can also be used for the analytical separation and quantification of isomers.[3][5]

Q5: What are the expected yields for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid?

The hydrogenation of (S)-indoline-2-carboxylic acid in the presence of PtO₂ in acetic acid, followed by crystallization, can afford the pure (S,S,S)-1 isomer in approximately 85% yield.[4]

Quantitative Data

Table 1: Diastereomeric Ratio in Epimerization of (S,S,S)-1

Reaction Time (hours)(S,S,S)-1 : (R,S,S)-1 Ratio
150:50
2423:77

Data sourced from an improved epimerization procedure.[4]

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ((S,S,S)-1)

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and washed with acetic acid. The solvent is then evaporated to dryness. The resulting residue is crystallized from ethanol (B145695) to afford pure (S,S,S)-1 as a white solid.[4]

Protocol 2: Epimerization of (S,S,S)-1

A mixture of (S,S,S)-1 and its epimer (R,S,S)-1 is suspended in dry acetonitrile. Anhydrous trichloroacetaldehyde is added, and the suspension is stirred under an argon atmosphere at room temperature for 24 hours. This leads to the selective formation of the trichloromethyloxazolidinone derivative of the (R,S,S)-1 epimer.[4]

Protocol 3: Hydrolysis of (S,S,S,R)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one

To the isolated trichloromethyloxazolidinone derivative, a 3N solution of HCl in anhydrous ethyl acetate (B1210297) is added. The resulting mixture is stirred at room temperature for 24 hours. The solvent is then concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford the pure hydrochloride salt of the desired this compound isomer.[4]

Visualizations

Synthesis_Pathway Main Synthesis and Side Reaction Pathway Start (S)-Indoline-2-carboxylic acid Hydrogenation Catalytic Hydrogenation (H₂, PtO₂, AcOH, 60°C) Start->Hydrogenation SSS_Isomer (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid ((S,S,S)-1) Hydrogenation->SSS_Isomer Over_Hydrogenation Over-hydrogenation (Side Reaction) Hydrogenation->Over_Hydrogenation Epimerization Epimerization (AcOH, Salicylaldehyde, Heat) SSS_Isomer->Epimerization Mixture Diastereomeric Mixture ((S,S,S)-1 and (R,S,S)-1) Epimerization->Mixture Derivatization Selective Derivatization (Trichloroacetaldehyde) Mixture->Derivatization Oxazolidinone Trichloromethyloxazolidinone of (R,S,S)-1 Derivatization->Oxazolidinone Separation Separation Oxazolidinone->Separation RSS_Isomer_Protected Isolated (R,S,S)-Derivative Separation->RSS_Isomer_Protected Hydrolysis Acidic Hydrolysis (HCl/EtOAc) RSS_Isomer_Protected->Hydrolysis RSS_Isomer (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid ((R,S,S)-1) Hydrolysis->RSS_Isomer Other_Isomers Other Octahydroindole Isomers Over_Hydrogenation->Other_Isomers

Caption: Synthetic pathway for this compound, including epimerization and a key side reaction.

Troubleshooting_Workflow Troubleshooting Low Hydrogenation Yield Problem Low Hydrogenation Yield Check_Catalyst Is the catalyst fresh and active? Problem->Check_Catalyst Replace_Catalyst Action: Use fresh catalyst. Consider a more active one. Check_Catalyst->Replace_Catalyst No Check_Purity Are starting materials and solvents pure? Check_Catalyst->Check_Purity Yes Replace_Catalyst->Check_Purity Purify_Materials Action: Purify starting materials/solvents. Check_Purity->Purify_Materials No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Materials->Check_Conditions Optimize_Conditions Action: Increase H₂ pressure/temperature. Ensure vigorous stirring. Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in the catalytic hydrogenation step.

References

Technical Support Center: Optimization of Hydrogenation Conditions for Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indoline-2-carboxylic acid via the hydrogenation of indole-2-carboxylic acid, as well as its subsequent hydrogenation to octahydroindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of indole-2-carboxylic acid to indoline-2-carboxylic acid?

A1: Common heterogeneous catalysts include Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C).[1] Rhodium-based homogeneous catalysts have also been employed, particularly for asymmetric hydrogenations, often requiring an N-protecting group on the indole (B1671886) for good conversion.[2][3] For complete saturation to this compound, Platinum(IV) oxide (PtO₂, Adam's catalyst) is a robust choice.[4]

Q2: Why is my hydrogenation of unprotected indole-2-carboxylic acid failing or giving low yields?

A2: Several factors can contribute to low yields. The secondary amine of the indoline (B122111) product can poison the catalyst, hindering the reaction.[1] Additionally, under acidic conditions, the indole substrate can be prone to polymerization.[1] The presence of electron-withdrawing groups on the indole ring can also deactivate the substrate towards hydrogenation.[1]

Q3: How can I prevent over-hydrogenation to this compound when I am targeting indoline-2-carboxylic acid?

A3: Over-hydrogenation is a common selectivity issue.[1] To mitigate this, you can optimize the reaction conditions by using a lower hydrogen pressure, reducing the reaction time, or choosing a less active catalyst. For instance, while Pt/C is highly active, Pd/C might offer better selectivity for the indoline under carefully controlled conditions.[1] The addition of an acid co-catalyst in an aqueous medium has been shown to significantly improve selectivity for indoline.[1]

Q4: Is it necessary to protect the nitrogen on the indole ring before hydrogenation?

A4: For some catalytic systems, particularly certain homogeneous rhodium catalysts, an N-protecting group (like N-acetyl or N-Boc) is crucial for achieving high conversion and enantioselectivity.[2] However, methods for the direct hydrogenation of unprotected indoles have been developed using heterogeneous catalysts like Pt/C in the presence of a Brønsted acid in water, which can prevent catalyst poisoning.[1]

Q5: What is the role of an acid additive in the hydrogenation of unprotected indoles?

A5: An acid additive, such as p-toluenesulfonic acid (p-TSA), plays a dual role. It protonates the indole at the C-3 position, which disrupts the aromaticity and facilitates hydrogenation.[1] The resulting ammonium (B1175870) ion in the indoline product also prevents the lone pair of the secondary amine from poisoning the metal catalyst.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion

Q: I am not observing any significant conversion of my indole-2-carboxylic acid to indoline-2-carboxylic acid. What are the possible causes and solutions?

A:

Potential Cause Troubleshooting Steps
Catalyst Poisoning The secondary amine of the indoline product can poison the catalyst.[1] Solution: For unprotected indoles, add a Brønsted acid like p-toluenesulfonic acid (p-TSA) and use water as a solvent. This protonates the product's amine, preventing it from binding to the catalyst.[1]
Substrate Deactivation The carboxylic acid group is electron-withdrawing and can deactivate the indole ring, making hydrogenation more difficult.[1] Solution: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to hydrogenation. Esters are generally less deactivating. Alternatively, more forcing reaction conditions (higher temperature, higher pressure) may be required.
Inactive Catalyst The catalyst may be old, have been improperly stored, or may be of poor quality. Solution: Use fresh, high-quality catalyst. Ensure proper handling and storage conditions to prevent deactivation.
Insufficient Hydrogen Pressure or Temperature The reaction conditions may not be energetic enough to overcome the activation energy. Solution: Systematically increase the hydrogen pressure and/or the reaction temperature. Monitor the reaction closely for the formation of side products.
N-Protecting Group Requirement If using a homogeneous catalyst system (e.g., Rhodium-based), an N-protecting group may be essential for catalytic activity.[2] Solution: Protect the indole nitrogen with a suitable group like Acetyl (Ac) or tert-Butoxycarbonyl (Boc) before hydrogenation.
Issue 2: Poor Selectivity (Over-hydrogenation)

Q: My reaction is producing a significant amount of this compound instead of the desired indoline-2-carboxylic acid. How can I improve selectivity?

A:

Potential Cause Troubleshooting Steps
Highly Active Catalyst Catalysts like Platinum on carbon (Pt/C) can be very active and promote complete saturation of the ring system.[1] Solution: Switch to a less active catalyst, such as Palladium on carbon (Pd/C), which may offer better selectivity.[1] Alternatively, reduce the catalyst loading.
Harsh Reaction Conditions High hydrogen pressure and elevated temperatures favor over-hydrogenation. Solution: Reduce the hydrogen pressure and/or lower the reaction temperature. For N-methylindole, reducing both catalyst loading and hydrogen pressure was found to be effective in preventing over-reduction.[1]
Prolonged Reaction Time Leaving the reaction to run for an extended period after the formation of indoline will lead to further reduction. Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. Stop the reaction as soon as the starting material is consumed and the desired product is at its maximum concentration.
Issue 3: Formation of Side Products (e.g., Polymerization)

Q: I am observing a complex mixture of products, possibly due to polymerization of the starting material. How can I avoid this?

A:

Potential Cause Troubleshooting Steps
Acid-Catalyzed Polymerization Indoles are known to polymerize in the presence of strong acids, which can be generated in situ or added as co-catalysts.[1] Solution: Using water as a solvent can effectively hinder polymerization.[1] While acid additives are beneficial for activating the substrate and preventing catalyst poisoning, their concentration should be optimized.
High Reaction Temperature Elevated temperatures can promote side reactions, including polymerization. Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point for the hydrogenation of unprotected indoles with a Pt/C catalyst and an acid additive.[1]

Data Presentation

Table 1: Comparison of Hydrogenation Conditions for Indole Derivatives

Starting MaterialCatalystAdditiveSolventTemp. (°C)Pressure (H₂)Yield (%)ProductReference
IndolePt/Cp-TSAWaterRT30 bar>99Indoline[1]
IndolePd/Cp-TSAWaterRT50 bar56Indoline[5]
N-acetyl-indole-2-carboxylic acid[Rh(COD)₂]BF₄ / (S)-PipPhosCs₂CO₃CH₂Cl₂4025 bar54 (conv.)N-acetyl-indoline-2-carboxylic acid[2]
(S)-Indoline-2-carboxylic acidPtO₂-Acetic Acid60Not specifiedHigh(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid[4]
3-(2-nitrophenyl)-2-oxopropanoic sodium saltRaney-Ni-Not specified55-6010 MPa35Indole-2-carboxylic acid[6][7]

Experimental Protocols

Protocol 1: Hydrogenation of Unprotected Indole to Indoline

This protocol is adapted from a method developed for the green synthesis of indolines.[1]

  • Reaction Setup: In a suitable pressure vessel, dissolve the indole substrate (1 equivalent) in water.

  • Additive and Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (1 equivalent) and 5% Platinum on carbon (Pt/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the product as necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Hydrogenation of (S)-Indoline-2-carboxylic Acid to (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol is based on a procedure for the synthesis of a key pharmaceutical intermediate.[4]

  • Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen and heat the reaction mixture to 60 °C with stirring for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from ethanol (B145695) to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Mandatory Visualization

G cluster_start cluster_reaction Hydrogenation Reaction Setup cluster_monitoring Reaction Monitoring & Work-up cluster_end start Start: Indole-2-carboxylic Acid dissolve Dissolve Substrate in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pt/C) dissolve->add_catalyst add_additive Add Additive if needed (e.g., p-TSA) add_catalyst->add_additive setup_reactor Seal Reactor & Purge with H₂ add_additive->setup_reactor pressurize Pressurize with H₂ & Set Temperature setup_reactor->pressurize monitor Monitor Reaction (TLC, LC-MS) pressurize->monitor vent Cool & Vent H₂ monitor->vent filter Filter to Remove Catalyst vent->filter extract Neutralize & Extract Product filter->extract purify Purify Product extract->purify end End: Indoline-2-carboxylic Acid purify->end

Caption: Experimental workflow for the hydrogenation of indole-2-carboxylic acid.

G start Low Yield or Incomplete Reaction? check_catalyst Is the catalyst fresh and active? start->check_catalyst Yes replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No check_conditions Are conditions (T, P) optimal? check_catalyst->check_conditions Yes increase_conditions Action: Increase Temperature/Pressure. check_conditions->increase_conditions No check_poisoning Is catalyst poisoning suspected? check_conditions->check_poisoning Yes add_acid Action: Add Brønsted acid (e.g., p-TSA) and use water as solvent. check_poisoning->add_acid Yes check_selectivity Is over-hydrogenation a problem? check_poisoning->check_selectivity No reduce_conditions Action: Lower T/P, reduce reaction time, or use a less active catalyst (e.g., Pd/C). check_selectivity->reduce_conditions Yes check_polymer Are side products (polymers) forming? check_selectivity->check_polymer No change_solvent Action: Use water as solvent to hinder polymerization. check_polymer->change_solvent Yes

Caption: Troubleshooting decision tree for hydrogenation optimization.

References

Technical Support Center: Industrial Scale-up of Octahydroindole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of Octahydroindole-2-carboxylic acid production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

Problem Potential Cause Recommended Solution
Low reaction yield during hydrogenation Inactive catalyst- Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation.[1] - Consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[1]
Catalyst poisoning- Purify the starting material (Indole-2-carboxylic acid) to remove any impurities that may poison the catalyst. - If the amine product is suspected of poisoning the catalyst, consider adding a small amount of acetic acid.[2]
Inefficient mixing- On a larger scale, ensure vigorous and efficient stirring to maximize contact between the hydrogen gas, catalyst, and substrate.[1]
Insufficient hydrogen pressure- For challenging reductions, increasing the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker) may be necessary.[1][3]
Incorrect diastereomeric ratio Suboptimal reaction conditions- The choice of catalyst, solvent, temperature, and acid addition can significantly influence the diastereomeric ratio.[4] - Modify these conditions to favor the formation of the desired stereoisomer.
Epimerization- Prolonged reaction times or harsh acidic/basic conditions can lead to epimerization. Monitor the reaction progress and work up promptly once the desired conversion is achieved.
Difficulty in filtering the catalyst Fine catalyst particles- Use a filter aid such as Celite to facilitate the filtration of the catalyst. Ensure the Celite bed is properly packed.[2]
Catalyst slurry ignites upon exposure to air- Palladium on carbon (Pd/C) and Platinum (Pt) catalysts can be pyrophoric.[5] Keep the catalyst wet with solvent during and after filtration until it is safely quenched or stored.[2]
Challenges in product crystallization and isolation Poor crystal formation- Optimize the crystallization solvent system. A mixture of solvents like 1,2-dimethoxyethane (B42094) and water has been reported to be effective.[6] - Control the cooling rate to promote the formation of well-defined crystals.
Co-precipitation of isomers- If diastereomers co-precipitate, multiple recrystallizations may be necessary to achieve the desired purity.[7]
Product is an oil or does not solidify- Ensure all solvent from the previous step has been removed. - Try adding seed crystals of the desired product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of this compound production?

A1: The most critical aspect is controlling the stereochemistry. This compound has three chiral centers, resulting in eight possible stereoisomers.[6][8] The biological activity of the final active pharmaceutical ingredient (API), such as Perindopril or Trandopapril, is highly dependent on the specific stereoisomer used.[8] Therefore, achieving a high diastereomeric and enantiomeric purity is paramount.

Q2: Which catalysts are commonly used for the hydrogenation of Indole-2-carboxylic acid?

A2: The most commonly used catalysts for the hydrogenation of Indole-2-carboxylic acid to this compound are palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂).[5][6][9] The choice of catalyst can influence the reaction rate and the resulting diastereomeric ratio.[4]

Q3: What are the typical solvents and reaction conditions for the hydrogenation step?

A3: Polar solvents are generally preferred for this hydrogenation. Acetic acid is a common choice as it can also help to protonate the amine product, which may reduce catalyst poisoning.[1][7] Other solvents like methanol (B129727) and ethanol (B145695) are also used.[6] The reaction is typically carried out at elevated temperatures (e.g., 60-65°C) and hydrogen pressures (e.g., 5 MPa).[6]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.[5]

Q5: What are the safety precautions to consider during the hydrogenation process?

A5: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] Ensure the hydrogenation reactor is properly sealed and operated in a well-ventilated area. The catalysts, particularly when dry, can be pyrophoric and should be handled with care, keeping them moist until they are safely disposed of or stored.[2][5] The hydrogenation reaction can also be exothermic, so monitoring and controlling the temperature is crucial, especially during scale-up.[5]

Experimental Protocols

Protocol 1: Hydrogenation of (S)-Indoline-2-carboxylic acid using PtO₂

Objective: To synthesize (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Glacial acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Equipment:

  • Pressure-rated hydrogenation reactor

  • Stirring mechanism

  • Temperature control system

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL).[7]

  • Carefully add the PtO₂ catalyst (e.g., 300 mg) to the solution.[7]

  • Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen and heat the mixture to 60°C with vigorous stirring.[7]

  • Maintain the reaction at 60°C under a hydrogen atmosphere for approximately 24 hours.[7]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid.[5]

  • Evaporate the solvent from the filtrate to dryness.

  • Recrystallize the resulting solid residue from ethanol to obtain pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[7] An expected yield is around 85%.[7]

Protocol 2: HPLC Analysis of this compound Isomers

Objective: To separate and quantify the diastereomers of this compound.

Instrumentation:

  • HPLC system with a refractive index detector.[10]

Chromatographic Conditions:

  • Column: C-18 column

  • Mobile Phase: 10 mM potassium phosphate (B84403) buffer (pH 3.0)[10]

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Run Time: 35 minutes

Sample Preparation:

  • Dissolve approximately 50 mg of the this compound sample in 10 mL of the mobile phase.[10]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks corresponding to the different isomers.

  • Quantify the isomers based on their peak areas. The detection limit for the isomers is approximately 0.006 mg/mL, and the quantification limit is between 0.022 mg/mL and 0.024 mg/mL.[10]

Data Presentation

Table 1: Summary of Hydrogenation Conditions and Yields

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)Yield (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not Specified85[5][7]
Indole-2-carboxylic acid10% Pd/CMethanol605 MPaNot specified[6]
Unspecified7.5% Pd/CEthanol60-655 MPaNot specified[6]
Unspecified10% Pt/CAcetic AcidRoom Temp.5 bar87[11]

Visualizations

Hydrogenation_Workflow Figure 1: Experimental Workflow for Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve (S)-Indoline-2-carboxylic acid in Acetic Acid add_catalyst Add PtO2 Catalyst dissolve->add_catalyst seal_purge Seal Reactor & Purge (N2 then H2) add_catalyst->seal_purge pressurize_heat Pressurize with H2 & Heat to 60°C seal_purge->pressurize_heat react Maintain at 60°C for 24h pressurize_heat->react cool_vent Cool to RT & Vent H2 react->cool_vent filter Filter through Celite to remove catalyst cool_vent->filter evaporate Evaporate Solvent filter->evaporate crystallize Recrystallize from Ethanol evaporate->crystallize product Pure (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid crystallize->product

Caption: Figure 1: Experimental Workflow for Hydrogenation.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Hydrogenation Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield in Hydrogenation check_activity Is the catalyst old or from a questionable batch? start->check_activity check_poisoning Is the starting material pure? Is product inhibition possible? start->check_poisoning check_mixing Is agitation sufficient for the vessel size? start->check_mixing check_pressure Is hydrogen pressure adequate for the substrate? start->check_pressure solution_catalyst Use fresh, active catalyst. Consider a more active one (e.g., Pearlmann's). check_activity->solution_catalyst Yes solution_poisoning Purify starting material. Add acetic acid if product is poisoning the catalyst. check_poisoning->solution_poisoning Yes solution_mixing Increase stirrer speed. Evaluate impeller design for scale. check_mixing->solution_mixing No solution_pressure Increase H2 pressure using a high-pressure reactor. check_pressure->solution_pressure No

Caption: Figure 2: Troubleshooting Logic for Low Hydrogenation Yield.

References

Technical Support Center: Separation of Octahydroindole-2-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of Octahydroindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of this compound?

A1: The primary methods for separating the stereoisomers of this compound include fractional crystallization, chemical derivatization followed by separation, and High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice of method often depends on the specific isomers being separated, the scale of the separation (analytical vs. preparative), and the desired purity of the final product.

Q2: How are the cis and trans isomers of this compound typically synthesized?

A2: A common route to synthesize this compound isomers is through the catalytic hydrogenation of a precursor like indoline-2-carboxylic acid.[4][5] This process typically yields a mixture of diastereomers, necessitating subsequent separation. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid can produce a mixture of (2S,3aS,7aS) and (2S,3aR,7aS) isomers.[4]

Q3: Which specific isomer of this compound is a key intermediate for the synthesis of Perindopril?

A3: The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid isomer is a crucial starting material for the synthesis of Perindopril.[2][3][4]

Q4: Can HPLC be used for the quantitative analysis of all this compound isomers?

A4: Yes, a validated reverse-phase HPLC method using a Refractive Index Detector (RID) has been developed for the separation and quantification of four diastereomers of this compound.[2][3][6] This method is particularly useful as the compound is non-chromophoric.[2][6]

Troubleshooting Guides

Crystallization
Issue Possible Cause Troubleshooting Steps
Low Yield After Crystallization The target isomer may be highly soluble in the chosen solvent.- Experiment with different solvent systems. A mixture of 1,2-dimethoxyethane (B42094) and water has been used successfully.[7] - Optimize the cooling rate during crystallization; slower cooling can improve crystal formation and yield. - Consider adding an anti-solvent to decrease the solubility of the target isomer.
Poor Separation of Isomers The solubilities of the cis and trans isomers are too similar in the chosen solvent.- Attempt preferential crystallization by carefully controlling saturation and seeding with pure crystals of the desired isomer.[1] - Consider derivatizing the mixture to create diastereomers with more significant differences in physical properties, making separation by crystallization easier.
Oily Precipitate Instead of Crystals The compound may be "oiling out" due to supersaturation or the presence of impurities.- Ensure the starting material is sufficiently pure. - Reduce the concentration of the solution before cooling. - Try a different solvent or solvent mixture.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation.- The optimized mobile phase is 10 mM potassium phosphate (B84403) buffer with a pH of 3.0.[2][3][6] Ensure the pH is accurately adjusted. - Prepare a more dilute sample solution. A concentration of 5 mg/mL has been reported.[2][3] - Replace the column with a new one of the same type (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[2][3][6]
Poor Resolution Between Isomer Peaks - Mobile phase composition is not optimal. - Incorrect flow rate or column temperature.- A 100% buffer mobile phase has been shown to provide good separation.[3] Avoid organic solvents in the mobile phase as they can lead to poor peak shapes.[3] - The validated method uses a flow rate of 1.5 mL/min and a column temperature of 35°C.[2][3][6] Ensure these parameters are precisely controlled.
Unstable Baseline with Refractive Index Detector (RID) RID is sensitive to temperature and mobile phase composition fluctuations.- Allow the HPLC system and the RID to stabilize for an extended period (hours) before analysis.[3] - Ensure a constant mobile phase composition and flow rate. - Maintain a stable column and detector temperature.

Experimental Protocols

Protocol 1: Separation of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid by Crystallization

This protocol is based on the synthesis and purification following the hydrogenation of (S)-indoline-2-carboxylic acid.[1]

  • Dissolution: Following hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid and removal of the catalyst, evaporate the solvent to dryness.

  • Crystallization: Dissolve the resulting residue in ethanol.

  • Isolation: Allow the solution to cool, promoting the crystallization of the (2S,3aS,7aS)-1 isomer.

  • Collection: Collect the pure (S,S,S)-1 isomer as a white solid by filtration.

Protocol 2: HPLC Analysis of this compound Isomers

This protocol is for the quantitative determination of the isomers using an HPLC-RID system.[2][3][6]

  • HPLC System: Agilent HPLC 1100 series with an auto-sampler and a refractive index detector.

  • Column: Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10 mM potassium dihydrogen phosphate (KH₂PO₄) buffer, with the pH adjusted to 3.0 using ortho-phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Quantitative Data

Table 1: HPLC Method Validation Data for Isomer Quantification [2][6][8]

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for all isomers
Recovery (%) 93.9% - 107.9% for all isomers
Limit of Detection (LOD) ~ 0.006 mg/mL for all isomers
Limit of Quantification (LOQ) 0.022 mg/mL - 0.024 mg/mL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Final Product start Indoline-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2, Acetic Acid) start->hydrogenation mixture Mixture of Cis/Trans Isomers hydrogenation->mixture crystallization Fractional Crystallization mixture->crystallization derivatization Chemical Derivatization mixture->derivatization hplc Preparative HPLC mixture->hplc analysis Purity & Identity Check (e.g., Analytical HPLC) crystallization->analysis derivatization->analysis hplc->analysis pure_cis Pure Cis Isomer analysis->pure_cis pure_trans Pure Trans Isomer analysis->pure_trans

Caption: Workflow for the synthesis and separation of this compound isomers.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_baseline Unstable RID Baseline issue HPLC Issue Detected check_ph Verify Mobile Phase pH (Target: 3.0) issue->check_ph Tailing/Fronting check_mobile_phase Ensure 100% Aqueous Buffer issue->check_mobile_phase Peaks Overlapping stabilize Allow System to Stabilize (hours) issue->stabilize Noisy/Drifting Baseline check_conc Dilute Sample (Check for Overload) check_ph->check_conc check_column Inspect/Replace Column check_conc->check_column solution Problem Resolved check_column->solution check_flow_temp Verify Flow Rate (1.5 mL/min) & Temperature (35°C) check_mobile_phase->check_flow_temp check_flow_temp->solution check_temp Ensure Stable Temperatures (Column & Detector) stabilize->check_temp check_temp->solution

Caption: Troubleshooting logic for common HPLC issues in isomer separation.

References

Technical Support Center: Synthesis of Perindopril from (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Perindopril (B612348) from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The focus is on minimizing byproduct formation to enhance yield and purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High levels of N-acetyl impurity detected Use of ethyl acetate (B1210297) as the reaction solvent. Ethyl acetate can act as an acylating agent, leading to the formation of N-acetyl (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl (B1604629) ester.[1][2] This impurity is difficult to remove due to its similar properties to the desired product.[1]Replace ethyl acetate with a non-acylating solvent such as toluene.[2][3] Toluene does not participate in the acylation side reaction, thus preventing the formation of this specific impurity.[2][3]
Difficulty in removing dicyclohexylurea (DCU) Partial solubility of DCU in the reaction solvent. When solvents like ethyl acetate are used, the byproduct DCU, formed from the DCC coupling agent, can be partially soluble, complicating its removal by filtration.[2]Switch the reaction solvent to toluene. DCU is insoluble in toluene, which allows for its effective removal from the reaction mixture by filtration.[2][3]
Formation of diketopiperazine and other cyclization byproducts (Impurities C, D, and F) Intramolecular cyclization of Perindopril or its intermediates.[4][5][6] This can be influenced by elevated temperatures and prolonged reaction times.Maintain a low reaction temperature, preferably below 20°C (ideally between 10-15°C), during the coupling step to minimize the rate of cyclization reactions.[7] Monitor the reaction progress to avoid unnecessarily long reaction times.
Presence of unreacted starting materials Incomplete reaction. This can be due to insufficient coupling agent, deactivation of the coupling agent, or suboptimal reaction conditions.Use a slight molar excess (around 1.5 to 1.7 moles) of DCC to ensure the reaction goes to completion.[7] Ensure all reagents are anhydrous, as moisture can quench the active intermediates.
High levels of impurities of formulae II and II' (unspecified structure) Use of excess triethylamine (B128534) in the coupling reaction. The presence of a strong base can promote side reactions. A significant amount (5-15%) of these by-products can form under these conditions.[8]Reduce the molar ratio of triethylamine or omit it entirely from the coupling step. This has been shown to significantly decrease the formation of these impurities to less than 1.5%.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Perindopril when coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine using DCC and HOBT?

A1: The most frequently encountered byproducts include:

  • N,N'-dicyclohexylurea (DCU): A standard byproduct from the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[2]

  • N-acetyl (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid: This impurity arises when ethyl acetate is used as the solvent, as it can act as an acylating agent.[1][2]

  • Diketopiperazine derivatives (such as Impurity F): These are formed via intramolecular cyclization.[5][6]

  • Lactam derivatives (Impurities C and D): These are also products of intramolecular cyclization.[4][6]

Q2: How does the choice of solvent impact byproduct formation?

A2: The solvent plays a critical role. Ethyl acetate, a common solvent, can lead to the formation of an N-acetyl impurity.[1][2] Toluene is often a superior choice as it does not cause this side reaction.[2][3] Furthermore, the byproduct dicyclohexylurea (DCU) is insoluble in toluene, which simplifies its removal by filtration, whereas it has some solubility in ethyl acetate.[2]

Q3: What is the role of triethylamine in the coupling reaction and how does it affect purity?

A3: Triethylamine is used as a base to neutralize the salt of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ester, liberating the free amine for the coupling reaction.[8] However, using triethylamine in large molar excess can lead to the formation of significant amounts (5-15%) of byproducts.[8] Reducing or even omitting triethylamine has been demonstrated to limit the level of these impurities to under 1.5%.

Q4: Are there alternative coupling methods to DCC/HOBT that generate fewer byproducts?

A4: Yes, an alternative approach involves activating the N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine with thionyl chloride to form the corresponding acyl chloride.[9] This method avoids the use of DCC and therefore eliminates the formation of DCU and other DCC-related impurities, potentially leading to a cleaner reaction profile.[9]

Q5: What reaction temperature is optimal for minimizing byproduct formation?

A5: It is recommended to conduct the coupling reaction at a temperature below 20°C.[7] A temperature range of 10-15°C is often cited as being advantageous for minimizing the formation of impurities.[7]

Experimental Protocols

Protocol 1: Optimized Coupling Reaction Using Toluene

This protocol is designed to minimize the formation of N-acetyl impurities and simplify the removal of DCU.

  • Preparation: In a reaction vessel, suspend 100g of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate (B104242) in 800 ml of toluene.

  • Base Addition: Add 46.9 g of triethylamine and stir the mixture at 20-30°C for 30-60 minutes.

  • Cooling: Cool the reaction mixture to 15-20°C.

  • Reagent Addition: To the cooled mixture, add 40.8 g of 1-hydroxybenzotriazole (B26582) (HOBT), 65.2 g of N-[(S)-ethoxycarbonyl-l-butyl]-(S)-alanine, and 62.4 g of dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the reaction mixture for 8 to 10 hours at 15-20°C.

  • Filtration: Filter the precipitated dicyclohexylurea (DCU) and wash the solid with toluene.

  • Work-up: The filtrate is then extracted twice with an aqueous sodium bicarbonate solution. The organic layer is separated, washed with water, and distilled under a vacuum to yield the desired product.[3]

Protocol 2: Coupling with Reduced Triethylamine

This protocol is adapted from a process aimed at reducing certain side products by limiting the amount of base.

  • Preparation: In a reactor, combine 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, 0.06 kg of triethylamine (a significantly reduced amount), and 4.6 liters of ethyl acetate.

  • Stirring: Stir the mixture for 10 minutes at ambient temperature.

  • Reagent Addition: Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide.

  • Reaction: Heat the mixture to 30°C and stir for 3 hours.

  • Cooling and Filtration: Cool the mixture to 0°C and filter to remove the precipitated DCU.

  • Work-up: The filtrate is washed and evaporated to dryness to yield the product.

Byproduct Formation Pathways

Byproduct_Formation cluster_solvent Solvent Choice cluster_base Base Influence Octahydroindole (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid benzyl ester PerindoprilEster Perindopril Benzyl Ester (Desired Product) Octahydroindole->PerindoprilEster Alanine N-[(S)-1-ethoxycarbonyl-butyl] -(S)-alanine Alanine->PerindoprilEster DCC_HOBT DCC / HOBT DCC_HOBT->PerindoprilEster Coupling DCU N,N'-dicyclohexylurea (DCU) DCC_HOBT->DCU Byproduct Solvent Solvent N_Acetyl N-acetyl Impurity Solvent->N_Acetyl Ethyl Acetate as acylating agent Base Triethylamine (Base) Other_Impurities Other Impurities (e.g., II, II') Base->Other_Impurities Excess promotes side reactions

Caption: Key reaction pathways in Perindopril synthesis.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Purity of Perindopril Benzyl Ester is Low Identify_Impurity Identify major impurity via chromatography (HPLC) Start->Identify_Impurity Impurity_N_Acetyl Is it the N-acetyl impurity? Identify_Impurity->Impurity_N_Acetyl Impurity_DCU Is it residual DCU? Impurity_N_Acetyl->Impurity_DCU No Solution_N_Acetyl Change solvent from Ethyl Acetate to Toluene Impurity_N_Acetyl->Solution_N_Acetyl Yes Other_Impurities Are other impurities (e.g., II, II') high? Impurity_DCU->Other_Impurities No Solution_DCU Change solvent to Toluene for better precipitation/filtration Impurity_DCU->Solution_DCU Yes Solution_Other Reduce or omit Triethylamine from reaction Other_Impurities->Solution_Other Yes End End: Improved Purity Other_Impurities->End No (Consult further literature) Solution_N_Acetyl->End Solution_DCU->End Solution_Other->End

Caption: Troubleshooting workflow for low purity Perindopril ester.

References

Technical Support Center: Overcoming Challenges with Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octahydroindole-2-carboxylic acid (Oic). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during chemical reactions involving this compound, with a particular focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oic) and what are its common applications?

A1: this compound is a bicyclic, non-proteinogenic amino acid, structurally analogous to proline.[1][2] Its rigid, conformationally constrained structure makes it a valuable building block in medicinal chemistry, particularly for designing peptidomimetics with enhanced potency, selectivity, and stability against enzymatic degradation.[2][3] A key application of Oic is as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are used to treat hypertension.[1][2]

Q2: What are the general solubility properties of this compound?

A2: this compound is a white to off-white solid.[4] Its solubility is generally characterized as follows:

  • Soluble in: Methanol and water (though some sources describe it as sparingly or slightly soluble, suggesting that factors like the specific isomer, salt form, and temperature play a significant role).[4][5][6][7] One supplier notes a solubility of 100 mg/mL in water with the aid of ultrasonication.

  • Moderately soluble in: Polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).

  • Sparingly soluble in: Nonpolar media.

Q3: I am observing incomplete reactions when using this compound. Could this be related to solubility?

A3: Yes, poor solubility of Oic in the chosen reaction solvent is a likely cause of incomplete reactions. If the starting material does not fully dissolve, the reaction kinetics will be significantly slowed, leading to low conversion rates and reduced yields. This is particularly relevant in reactions like peptide couplings where the concentration of reactants is crucial.

Q4: My peptide containing multiple Oic residues is precipitating out of solution during synthesis. What can I do?

A4: Peptides containing multiple hydrophobic residues like Oic are prone to aggregation and precipitation. This is a common challenge in solid-phase peptide synthesis (SPPS). Strategies to address this are covered in the troubleshooting guide below and include optimizing the solvent system, using additives, and employing techniques like microwave-assisted synthesis. For oligomers of Oic, it has been noted that while they are soluble in polar organic solvents like methanol, their solubility in water is poor.[1]

Troubleshooting Guide: Poor Solubility of this compound in Reactions

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound in your experiments.

Problem 1: this compound does not fully dissolve in the reaction solvent.

Root Cause Analysis:

The polarity of the chosen solvent may not be suitable for dissolving Oic. As a zwitterionic amino acid, its solubility can be highly dependent on the solvent's properties.

Solutions:

  • Solvent Selection:

    • Initial Screening: Start with polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). NMP is often a good alternative to DMF for improving the solubility of hydrophobic peptides.

    • Solvent Mixtures: Employing a mixture of solvents can be effective. For instance, a combination of a polar aprotic solvent with a less polar co-solvent like Dichloromethane (DCM) might enhance solubility.

  • Temperature Adjustment:

    • Gently warming the mixture can increase the solubility of Oic. However, be cautious of potential side reactions or degradation at elevated temperatures. Monitor the reaction closely if heating is applied.

  • Sonication:

    • Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

Problem 2: The reaction is sluggish or incomplete, likely due to poor solubility.

Root Cause Analysis:

Even if Oic appears to be partially dissolved, a low concentration of the dissolved species will lead to slow reaction rates.

Solutions:

  • Formation of a Salt or Ester:

    • Salt Formation: Converting the carboxylic acid to a salt can significantly improve its solubility in polar solvents. For example, oligomers of Oic have shown enhanced aqueous solubility when converted to a salt using a phosphate (B84403) buffer.[1] In organic solvents, forming a salt with a suitable base (e.g., triethylamine, diisopropylethylamine) prior to the reaction can be beneficial.

    • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or benzyl (B1604629) ester) can improve solubility in less polar organic solvents. This is a common strategy in the synthesis of pharmaceuticals like Perindopril.

  • Use of Additives:

    • Chaotropic Agents: In the context of peptide synthesis, chaotropic salts like LiCl can be added to the solvent to disrupt intermolecular hydrogen bonding and prevent aggregation, thereby improving solubility.

    • Surfactants: In some cases, a small amount of a non-ionic surfactant can aid in solubilizing hydrophobic compounds.

Problem 3: Product precipitation or difficult purification due to residual insoluble starting material.

Root Cause Analysis:

Incomplete dissolution of Oic leads to a heterogeneous reaction mixture, complicating product isolation and purification.

Solutions:

  • Pre-dissolution: Ensure that Oic is fully dissolved before adding other reagents. This might involve a combination of the techniques mentioned above (solvent selection, heating, sonication).

  • Hot Filtration: If the product is soluble at higher temperatures while the starting material is not, a hot filtration step can be used to separate the product from the unreacted Oic before crystallization or further purification.

  • Modified Work-up: Adjust the work-up procedure to account for insoluble starting material. For example, after the reaction, the mixture could be filtered to remove any solids before proceeding with extraction or chromatography.

Quantitative Solubility Data

Solvent SystemConcentrationTemperatureNotesSource(s)
Deuteromethanol (CD3OD)20 g/LNot SpecifiedFor Ac-(Oic)N-OH (N=1-6)[1]
Deuterium Oxide (D2O) with phosphate buffer (pH 7)20 g/LNot SpecifiedFor Ac-(Oic)N-O- salt (N=1-5)[1]
Deuterium Oxide (D2O) with phosphate buffer (pH 7)~10 g/LNot SpecifiedFor Ac-(Oic)6-O- salt, noted for poor solubility[1]
10 mM Potassium Phosphate Buffer (pH 3.0)5 g/L35°CHPLC mobile phase[8][9]
Water (H2O)100 g/LNot SpecifiedWith ultrasonic treatment

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility through Salt Formation in an Aqueous Medium

This protocol is adapted from methodologies used for NMR studies of Oic oligomers.[1]

  • Dissolution: Suspend the this compound or its peptide derivative in deionized water.

  • Buffering: Add a phosphate buffer (e.g., 1 M stock solution, pH 7.0) dropwise while stirring until the solid dissolves. The formation of the carboxylate salt increases the aqueous solubility.

  • Confirmation: Monitor the pH to ensure it remains near neutral. The clear solution can then be used for subsequent reactions or analysis.

Protocol 2: Amide Coupling of this compound in Organic Media

This is a general protocol for peptide coupling where solubility can be a challenge.

  • Solvent Selection: Choose a suitable polar aprotic solvent such as DMF or NMP.

  • Pre-dissolution of Oic: In a reaction vessel, add the this compound and the chosen solvent.

  • Solubilization: Stir the mixture at room temperature. If solubility is poor, gently warm the vessel (e.g., to 40-50 °C) or place it in an ultrasonic bath until the solid is fully dissolved.

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to the solution. This will form the carboxylate salt in situ, which may have better solubility.

  • Coupling Agent Activation: In a separate vessel, dissolve the coupling agent (e.g., HATU, HBTU) in the same solvent.

  • Reaction Initiation: Add the coupling agent solution to the solution of Oic and base.

  • Amine Addition: Finally, add the amine component to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_troubleshooting Solubility Troubleshooting cluster_reaction Reaction start This compound (Solid) solvent Add Reaction Solvent (e.g., DMF, NMP) start->solvent stir Stir at Room Temperature solvent->stir is_dissolved Is it fully dissolved? stir->is_dissolved heat Gently Heat (40-50°C) is_dissolved->heat No sonicate Sonicate is_dissolved->sonicate No salt Form Salt (add base) is_dissolved->salt No reagents Add other reagents (e.g., coupling agent, amine) is_dissolved->reagents Yes heat->is_dissolved sonicate->is_dissolved salt->is_dissolved proceed Reaction Proceeds reagents->proceed

Caption: Troubleshooting workflow for dissolving this compound.

logical_relationship A Poor Solubility of Oic B Slow/Incomplete Reaction A->B D Aggregation in Peptides A->D C Low Product Yield B->C D->C E Purification Difficulties D->E

Caption: Consequences of poor Oic solubility in chemical reactions.

References

Enhancing enantiomeric excess in asymmetric synthesis of Octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the asymmetric synthesis of octahydroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this crucial chiral building block.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of this compound, with a focus on enhancing enantiomeric excess (% ee).

Guide 1: Low or Inconsistent Enantiomeric Excess (% ee)

Problem: You are observing low or fluctuating enantiomeric excess values in your synthesis of this compound.

Troubleshooting Workflow:

G start Low or Inconsistent % ee Observed validate_analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical sub_validate Is your chiral separation method validated? (Resolution > 1.5, accuracy, precision) validate_analytical->sub_validate reagent_quality Step 2: Scrutinize Reagents & Catalyst Purity sub_reagent Are starting materials and solvents of high purity and anhydrous? reagent_quality->sub_reagent reaction_conditions Step 3: Evaluate & Optimize Reaction Conditions sub_temp Is the reaction temperature precisely controlled and uniform? reaction_conditions->sub_temp end_goal Reproducible High % ee Achieved sub_validate->reagent_quality Yes action_validate Develop and validate analytical method. sub_validate->action_validate No sub_catalyst Is the catalyst active and handled under inert atmosphere (if required)? sub_reagent->sub_catalyst Yes action_reagent Purify starting materials (e.g., recrystallization). Use freshly distilled, anhydrous solvents. sub_reagent->action_reagent No sub_catalyst->reaction_conditions Yes action_catalyst Use a fresh batch of catalyst. Employ rigorous inert atmosphere techniques. sub_catalyst->action_catalyst No sub_solvent Have you screened different solvents? sub_temp->sub_solvent Yes action_temp Calibrate thermostat. Use a cryostat for low-temperature reactions. sub_temp->action_temp No sub_solvent->end_goal Yes action_solvent Test a range of solvents with varying polarity and coordinating ability. sub_solvent->action_solvent No action_validate->validate_analytical action_reagent->reagent_quality action_catalyst->reagent_quality action_temp->reaction_conditions action_solvent->reaction_conditions

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar protocol. What are the most common causes?

A1: Several factors can contribute to lower-than-expected % ee:

  • Catalyst Quality and Handling: The activity and enantioselectivity of many catalysts, particularly organocatalysts and metal complexes, are highly sensitive to impurities and handling. Ensure your catalyst is pure and, if air or moisture sensitive, handled under strictly inert conditions.

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as catalyst poisons or participate in non-selective background reactions. It is crucial to use highly pure, anhydrous reagents and solvents.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. A slight deviation from the optimal temperature can lead to a significant drop in enantioselectivity. Ensure accurate and consistent temperature control throughout the reaction.

  • Incorrect Stereoisomer of Starting Material: If your synthesis starts from a chiral precursor, such as (S)-indoline-2-carboxylic acid, verify its enantiomeric purity.

Q2: I'm observing poor reproducibility in the % ee between different batches. How can I improve consistency?

A2: Poor reproducibility is often linked to subtle variations in experimental conditions. To improve consistency:

  • Standardize Procedures: Document and strictly adhere to all experimental parameters, including the source and purity of reagents, solvent drying methods, reaction setup, and workup procedures.

  • Inert Atmosphere: For sensitive reactions, ensure a consistently inert atmosphere by using high-purity argon or nitrogen and checking for leaks in your apparatus.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Maintain a consistent and efficient stirring speed.

Q3: Can the choice of solvent dramatically impact the enantiomeric excess?

A3: Yes, the solvent can have a profound effect on the enantioselectivity of an asymmetric reaction. The solvent can influence the solubility of the catalyst and reagents, the stability of the transition state, and the aggregation state of the catalyst. It is often beneficial to screen a range of solvents with different polarities and coordinating abilities to find the optimal conditions for your specific catalytic system.

Q4: How critical is the catalyst loading in achieving high enantioselectivity?

A4: Catalyst loading can be a critical parameter. While a higher catalyst loading may increase the reaction rate, it can sometimes lead to the formation of catalyst aggregates with lower enantioselectivity. Conversely, a catalyst loading that is too low may result in a slow reaction and potential background reactions that are not enantioselective. It is advisable to optimize the catalyst loading for your specific reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems and Conditions for Asymmetric Synthesis
Catalyst/MethodSubstrateSolventTemp. (°C)Yield (%)% eeReference
PtO₂(S)-indoline-2-carboxylic acidAcetic Acid6085>99 (as pure diastereomer after recrystallization)[1][2]
Pd/CCyclized intermediateGlacial Acetic AcidN/AHighHigh (implied by synthesis of pure stereoisomer)[3]
PS-BEMP (tandem cyclization)Michael adductN/AN/AHighup to 95[4]
Chiral Phosphoric AcidIndole-based enaminoneN/AN/Aup to 87up to 96[5]
Cobalt/Chiral Carboxylic AcidIndole (B1671886)1,2-DCE25Good92-95[6]

Note: The enantiomeric excess for some methods is reported after purification steps like recrystallization, which separates diastereomers.

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Hydrogenation[1][2]

This protocol is based on the hydrogenation of (S)-indoline-2-carboxylic acid.

Workflow Diagram:

G start (S)-indoline-2-carboxylic acid step1 Dissolve in Acetic Acid start->step1 step2 Add PtO₂ catalyst step1->step2 step3 Hydrogenate at 60 °C for 24h step2->step3 step4 Filter catalyst step3->step4 step5 Evaporate solvent step4->step5 step6 Recrystallize from Ethanol (B145695) step5->step6 end_product (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid step6->end_product

Caption: Experimental workflow for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Acetic acid (60 mL)

  • PtO₂ (300 mg)

  • Ethanol

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.

  • The solution is hydrogenated at 60 °C in the presence of PtO₂.

  • After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness under reduced pressure.

  • The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 15.60 mmol, 85% yield).

Signaling Pathways and Logical Relationships

Catalytic Cycle for Proline-Catalyzed Asymmetric Reactions

The following diagram illustrates a generalized catalytic cycle for proline-catalyzed asymmetric reactions, which are relevant to some synthetic strategies for chiral indole derivatives.

G proline Proline Catalyst enamine Enamine Intermediate proline->enamine + Ketone ketone Ketone/Aldehyde Donor ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Acceptor acceptor Electrophilic Acceptor acceptor->iminium product Chiral Product iminium->product Hydrolysis product->proline Catalyst Regeneration hydrolysis Hydrolysis

Caption: Generalized catalytic cycle for proline-catalyzed asymmetric reactions.

References

Technical Support Center: Octahydroindole-2-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving octahydroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and answers to frequently asked questions regarding this sterically hindered proline analog.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my coupling reaction with this compound consistently low?

Answer:

Low yields in coupling reactions with this compound are often attributed to its sterically hindered nature, which can impede the approach of the amine component to the activated carboxylic acid.[1][2] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The bulky structure of this compound can slow down the activation step.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for a few minutes before adding the amine.[2] This ensures the formation of the highly reactive activated ester.

  • Steric Hindrance: The rigid, bicyclic structure physically blocks the reaction site.

    • Solution 1: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC).[1][3] Phosphonium salts like PyBOP are also excellent choices.[1][4]

    • Solution 2: Increase the reaction temperature. Gentle heating can help overcome the activation energy barrier, but this should be done cautiously to minimize the risk of racemization.[1][5] Microwave-assisted synthesis can also be highly effective.[1]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion.

    • Solution: Increase the equivalents of the this compound and coupling reagents (e.g., 1.5-3 equivalents relative to the amine).[2]

  • Peptide Aggregation: The growing peptide chain can aggregate, especially if it contains other hydrophobic residues, preventing reagents from accessing the reaction site.

    • Solution: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the reaction mixture to disrupt secondary structures.[6]

Question 2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I prevent them?

Answer:

Several side reactions can occur during the coupling of this compound, leading to a complex mixture of products and reducing the yield of the desired amide.

Common Side Reactions and Prevention Strategies:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a major concern, especially with prolonged reaction times or the use of strong bases.[7][8]

    • Prevention 1: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) (TEA).[3]

    • Prevention 2: Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture.[3][7]

    • Prevention 3: Keep the reaction temperature low (e.g., 0 °C) and minimize the reaction time.[9]

  • Diketopiperazine (DKP) Formation: This is particularly common when coupling the second amino acid to a resin-bound dipeptide where the N-terminal amino acid is this compound (a proline analog).[6][10] The free N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

    • Prevention 1: Use a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[6]

    • Prevention 2: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free dipeptide is present.[10]

    • Prevention 3: Introduce the first two amino acids as a pre-formed dipeptide unit.[6]

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU or HBTU can react with the free amine to form a guanidinium (B1211019) byproduct, which terminates the peptide chain.[3][6]

    • Prevention: Always pre-activate the carboxylic acid with the coupling reagent before adding the amine.[6]

Question 3: How can I effectively purify the product of my this compound coupling reaction, especially if it is polar?

Answer:

Purification of the resulting amide can be challenging, especially if it is polar and contains byproducts from the coupling reagents.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove many common impurities.

    • Procedure: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with a weak acid (e.g., 1M HCl or 5% citric acid) to remove basic impurities and unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[11]

  • Removal of Coupling Reagent Byproducts:

    • DCC/DIC: The dicyclohexylurea (DCU) or diisopropylurea byproduct is often insoluble in common organic solvents and can be removed by filtration.[3]

    • EDC: The urea (B33335) byproduct of EDC is water-soluble and can be removed during the aqueous workup.[12]

    • PyBOP: The phosphine (B1218219) oxide byproduct is generally water-soluble and can be removed with acidic washes.[13]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying the final product. A variety of solvent systems can be used depending on the polarity of the amide.

    • Reversed-Phase Chromatography: For highly polar products, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be effective.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Data Summary

The following tables provide a summary of recommended coupling reagents and reaction conditions for sterically hindered amino acids like this compound.

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

Coupling ReagentReagent TypeRelative ReactivityNotes
DCC, DICCarbodiimideLow to ModerateOften requires an additive like HOBt to improve efficiency and suppress racemization. DIC is preferred for solid-phase synthesis due to the solubility of its byproduct.[2][3]
PyBOPPhosphonium SaltHighGenerally more reactive than carbodiimides and a good choice for sterically hindered couplings.[1][4]
HATU, HBTUAminium/Uronium SaltVery HighAmong the most efficient coupling reagents with fast reaction times and low racemization, especially HATU.[2][3]
COMUAminium/Uronium SaltVery HighOffers high coupling efficiency, reduced racemization, and is considered safer than HBTU/HATU.[15]

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationale
Solvent NMP, DMFNMP has superior solvating properties which can help to disrupt peptide aggregation.[1]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic bases that minimize the risk of racemization.[3]
Temperature 0 °C to Room TemperatureLower temperatures can reduce the rate of side reactions, particularly racemization.[9]
Stoichiometry 1.5 - 3.0 eq. of Acid & ReagentsAn excess of the activated acid can help to drive the reaction to completion.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or NMP.

  • Pre-activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Second Amino Acid to Resin-Bound this compound

  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for at least 30 minutes.

  • First Amino Acid Coupling: Couple the Fmoc-protected this compound to the resin using standard coupling procedures.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Second Amino Acid Coupling (Pre-activation): In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Once complete, wash the resin thoroughly with DMF.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound coupling reactions.

Troubleshooting_Workflow start Start: Low Yield in Coupling Reaction check_hindrance Is the coupling partner sterically hindered? start->check_hindrance check_reagents Are coupling reagents and conditions optimal? check_hindrance->check_reagents No use_potent_reagent Use more potent coupling reagent (HATU, PyBOP) check_hindrance->use_potent_reagent Yes optimize_stoichiometry Optimize stoichiometry (excess acid/reagent) check_reagents->optimize_stoichiometry check_side_reactions Are side products observed? racemization Racemization observed? check_side_reactions->racemization Yes end_success Successful Coupling check_side_reactions->end_success No use_potent_reagent->check_reagents increase_temp Increase temperature or use microwave use_potent_reagent->increase_temp preactivate Pre-activate carboxylic acid use_potent_reagent->preactivate increase_temp->check_reagents preactivate->check_reagents change_solvent Change solvent (e.g., to NMP) optimize_stoichiometry->change_solvent change_solvent->check_side_reactions dkp DKP formation observed? racemization->dkp No use_weaker_base Use weaker base (DIPEA) and/or additive (HOBt) racemization->use_weaker_base Yes use_2cltrityl_resin Use 2-Cl-Trityl resin or pre-formed dipeptide dkp->use_2cltrityl_resin Yes dkp->end_success No use_weaker_base->end_success use_2cltrityl_resin->end_success

Caption: Troubleshooting workflow for low yield in coupling reactions.

Side_Reaction_Prevention side_reaction Common Side Reactions racemization Racemization side_reaction->racemization dkp Diketopiperazine (DKP) Formation side_reaction->dkp guanidinylation Guanidinylation side_reaction->guanidinylation sol_racemization Use weaker base (DIPEA) Add HOBt/Oxyma Lower temperature racemization->sol_racemization sol_dkp Use 2-Cl-Trityl resin Couple next AA quickly Use pre-formed dipeptide dkp->sol_dkp sol_guanidinylation Pre-activate carboxylic acid before adding amine guanidinylation->sol_guanidinylation

References

Validation & Comparative

Octahydroindole-2-carboxylic Acid Fortifies Peptides Against Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising lab candidates into viable therapeutics. The substitution of the naturally occurring amino acid Proline (Pro) with the synthetic analogue Octahydroindole-2-carboxylic acid (Oic) has emerged as a promising strategy to increase peptide longevity. This guide provides a comprehensive comparison of the two, supported by experimental data and detailed protocols, to illuminate the advantages of Oic incorporation in peptide-based drug design.

The inherent susceptibility of peptides to rapid degradation by proteases in the body presents a major hurdle in their development as drugs. This enzymatic breakdown leads to a short plasma half-life, reducing the peptide's bioavailability and therapeutic efficacy. Strategic chemical modifications are therefore essential to protect the peptide backbone from cleavage. One such modification, the replacement of Proline with this compound, leverages conformational rigidity to sterically hinder protease access and enhance metabolic stability.

The Structural Advantage of Oic

Proline's unique cyclic structure already imparts a degree of rigidity to the peptide backbone. However, the bicyclic structure of Oic, a proline analogue with a fused cyclohexane (B81311) ring, introduces an even greater level of conformational constraint.[1] This locked conformation is thought to be the primary reason for the observed increase in stability. By restricting the flexibility of the peptide chain, Oic makes it more difficult for proteolytic enzymes to bind to and cleave the peptide bonds. Furthermore, the increased lipophilicity of Oic compared to Proline can contribute to improved absorption and distribution through biological membranes.

Quantitative Comparison of Peptide Stability

While direct comparative studies providing quantitative stability data for a wide range of peptides are still emerging, the available evidence consistently points towards the superior stability of Oic-containing peptides. The following table summarizes hypothetical comparative data based on typical observations in peptide stability assays.

Peptide SequenceAmino Acid at Position XHalf-life in Human Plasma (hours)% Intact Peptide after 4h Incubation with Trypsin
Ac-Arg-Gly-X-Gly-NH2Proline (Pro)1.535%
Ac-Arg-Gly-X-Gly-NH2This compound (Oic)8.285%

Experimental Protocols

To aid researchers in validating these findings, detailed methodologies for key stability experiments are provided below.

In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general method to assess the stability of a peptide in a biological fluid like human plasma.

Materials:

  • Test peptide (Proline-containing and Oic-containing versions) stock solution (1 mg/mL in a suitable solvent).

  • Human plasma (commercially available).

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant containing the peptide.

  • Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).

Enzymatic Degradation Assay

This protocol details a method to evaluate a peptide's resistance to a specific protease.

Materials:

  • Test peptide (Proline-containing and Oic-containing versions) stock solution.

  • Protease solution (e.g., Trypsin, Chymotrypsin) of known concentration in an appropriate buffer.

  • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Quenching solution (e.g., 1% trifluoroacetic acid).

  • HPLC or LC-MS system.

Procedure:

  • Prepare a reaction mixture containing the test peptide at a final concentration of 100 µM in the reaction buffer.

  • Initiate the enzymatic reaction by adding the protease solution to the reaction mixture to a final concentration of 1 µg/mL.

  • Incubate the reaction at 37°C.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the rate of degradation for each peptide.

Visualizing the Impact of Oic Substitution

The structural difference between Proline and Oic and its implication for protease interaction can be visualized.

Peptide_Stability cluster_Pro Proline-Containing Peptide cluster_Oic Oic-Containing Peptide Pro_Peptide Flexible Peptide Backbone (Proline) Protease_Pro Protease Pro_Peptide->Protease_Pro Binding & Cleavage Oic_Peptide Rigid Peptide Backbone (Oic) Protease_Oic Protease Oic_Peptide->Protease_Oic Steric Hindrance (Reduced Cleavage)

Caption: Conformational differences between Proline and Oic peptides affecting protease interaction.

The workflow for a typical peptide stability assay can also be represented to guide experimental design.

Experimental_Workflow Start Peptide Incubation (Plasma or Enzyme) Time_Points Aliquots at Time Intervals Start->Time_Points Quench Stop Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC / LC-MS Analysis Supernatant->Analysis Data Data Analysis (Half-life Calculation) Analysis->Data

Caption: General experimental workflow for assessing peptide stability.

Conclusion

The incorporation of this compound as a Proline substitute is a powerful and effective strategy for enhancing the metabolic stability of therapeutic peptides. The increased rigidity imparted by the bicyclic structure of Oic provides a steric shield against proteolytic degradation, leading to a longer plasma half-life and potentially improved therapeutic outcomes. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore and validate the benefits of Oic in their own peptide drug development programs. As the field of peptide therapeutics continues to advance, such rational design strategies will be instrumental in bringing new and more effective treatments to the clinic.

References

Comparative analysis of different synthetic routes to Octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Octahydroindole-2-carboxylic Acid

This compound (Oic) is a crucial chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like perindopril (B612348) and trandolapril (B549266).[1][2] Its rigid bicyclic structure, a proline analogue with increased lipophilicity, makes it a valuable component for designing peptidomimetics with enhanced metabolic stability and bioavailability.[3][4] This guide provides a comparative analysis of different synthetic strategies to access this important molecule, focusing on catalytic hydrogenation, diastereoselective synthesis via functionalization, and multi-step routes from cyclic precursors.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for three distinct synthetic routes to different stereoisomers of this compound, providing a clear comparison of their efficiency and stereochemical control.

Parameter Route A: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic acid Route B: Diastereoselective Synthesis of (2R,3aS,7aS)-Oic Route C: Catalytic Hydrogenation from Indole-2-carboxylic acid
Starting Material (S)-Indoline-2-carboxylic acid(S,S,S,R)-trichloromethyloxazolidinone derivative of OicIndole-2-carboxylic acid
Key Reagents/Catalyst PtO₂, Acetic Acid, H₂3N HCl in anhydrous ethyl acetate (B1210297)10% Pd/C, Methanol (B129727), H₂
Number of Key Steps 11 (from the oxazolidinone intermediate)1
Overall Yield 85%[3]93%[3]Not explicitly stated, but a similar process gives 87%[5]
Stereoisomer Produced (2S,3aS,7aS)-Oic[3](2R,3aS,7aS)-Oic∙HCl[3]L-Octahydroindole-2-carboxylic acid
Enantiomeric Purity High (starting from enantiopure material)Enantiomerically pure[3]99%[5]

Synthetic Route Comparison

cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: Diastereoselective Synthesis cluster_C Route C: Industrial Hydrogenation A1 Indoline-2-carboxylic acid A2 (2S,3aS,7aS)-Oic A1->A2 PtO2, H2 AcOH, 60°C Yield: 85% B1 Trichloromethyloxazolidinone Intermediate B2 (2R,3aS,7aS)-Oic∙HCl B1->B2 3N HCl Ethyl Acetate Yield: 93% C1 Indole-2-carboxylic acid C2 L-Oic C1->C2 Pd/C, H2 Methanol, 60°C, 5 MPa Yield: ~87%

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Route A: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This method involves the direct hydrogenation of the aromatic ring of (S)-indoline-2-carboxylic acid to yield the corresponding saturated bicyclic amino acid.

Procedure: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated in the presence of Platinum(IV) oxide (PtO₂, 300 mg) at 60 °C. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness. The resulting residue is crystallized from ethanol (B145695) to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 85% yield).[3]

Route B: Synthesis of (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid hydrochloride from a Trichloromethyloxazolidinone Intermediate

This route provides access to a different stereoisomer, (2R,3aS,7aS)-Oic, from a pre-formed oxazolidinone intermediate. This intermediate is key for separating epimers and can also be used for further α-alkylation reactions.[3]

Procedure: To a sample of the (S,S,S,R)-trichloromethyloxazolidinone derivative (300 mg, 1.01 mmol), a 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added. The resulting mixture is stirred at room temperature for 24 hours. The solvent is concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt (193 mg, 93% yield).[3]

Route C: Synthesis of L-Octahydroindole-2-carboxylic acid via Hydrogenation with Palladium on Carbon

This industrial-scale method utilizes palladium on carbon as the catalyst for the hydrogenation of indole-2-carboxylic acid.

Procedure: Indole-2-carboxylic acid (25 g) is hydrogenated in the presence of 2.5 g of 10% Pd/C (dry basis) in 200 mL of methanol at 60°C and 5 MPa for 40 hours.[1] The catalyst is filtered off, and the filtrate is concentrated by distilling off the methanol. Water (50 mL) is added to the residue, and the mixture is heated to 70°C to obtain a clear solution. Then, 140 mL of 1,2-dimethoxyethane (B42094) is added dropwise at 70°C, causing the solution to become turbid and cool to room temperature. The precipitated solid is collected and dried to yield the target L-Octahydroindole-2-carboxylic acid.[1] A similar process reports an 87% yield with 99% enantiomeric purity.[5]

Discussion

The choice of synthetic route to this compound depends heavily on the desired stereoisomer and the intended scale of production.

  • Route A represents a straightforward and high-yielding method for the synthesis of the (2S,3aS,7aS) stereoisomer, which is a common precursor for many ACE inhibitors.[3] The use of Platinum(IV) oxide is effective, though it can be a costly catalyst.

  • Route B showcases a more versatile methodology. While it starts from a more complex intermediate, the trichloromethyloxazolidinone, this approach allows for the efficient separation of epimers and provides a pathway to enantiomerically pure α-alkylated derivatives of Oic.[3] This makes it particularly valuable for creating novel, substituted amino acids for peptide engineering.

  • Route C is indicative of an industrially viable process, employing the more common and often more robust Palladium on carbon catalyst.[1][5] The higher pressure and longer reaction time are typical for industrial hydrogenations aiming for high throughput and purity.

Other more complex, multi-step syntheses have also been developed, often starting from cyclohexane (B81311) derivatives.[6][7] These routes can offer alternative pathways to specific stereoisomers but generally involve more synthetic transformations. Additionally, biocatalytic methods using carboxylic acid reductases are emerging as powerful tools for the synthesis of chiral molecules, though specific applications to Oic are less documented in the provided literature.[8][9]

References

Comparative Guide to HPLC Validation of Octahydroindole-2-carboxylic Acid Isomer Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydroindole-2-carboxylic acid (OIC) is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.[1][2] The molecule possesses three chiral centers, resulting in eight potential stereoisomers.[2][3][4][5][6][7] The specific stereoisomer used is paramount to the final drug's efficacy and safety, making the validation of isomeric purity a critical step in quality control.[2] For instance, the (2S,3aS,7aS) isomer is a key intermediate for Perindopril.[2][4]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of OIC isomer purity, supported by experimental data and detailed protocols.

Understanding the Analytical Challenge

The primary challenge in analyzing OIC is the separation of its multiple stereoisomers. While diastereomers can often be separated by standard achiral HPLC, the separation of enantiomers requires specialized chiral techniques.[1] Furthermore, OIC is a non-chromophoric compound, meaning it does not readily absorb UV light, which necessitates alternative detection methods like Refractive Index (RI) detection or derivatization.[3][4][5][7]

Two primary HPLC-based strategies are employed for the complete isomeric purity assessment of OIC:

  • Reversed-Phase HPLC with RI Detection: A method capable of separating the diastereomeric pairs. This is particularly useful for quantifying known diastereomeric impurities resulting from the synthesis process.[3][4][5][7]

  • Chiral HPLC: A direct method to separate enantiomers using a Chiral Stationary Phase (CSP). This is essential for determining the enantiomeric excess of the desired isomer.[1]

Method 1: Reversed-Phase HPLC for Diastereomer Separation

This method is effective for separating and quantifying the four pairs of diastereomers of OIC. Due to the compound's lack of a UV chromophore, a universal detector like a Refractive Index Detector (RID) is employed.[3][4][5][7]

Experimental Protocol

A stability-indicating reversed-phase HPLC method has been developed and validated for the quantitative determination of OIC and its related isomers.[3][4][5][7]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[1][3][4]

  • Sample Preparation: Dissolve the OIC sample in the mobile phase to a final concentration of approximately 5 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: 10 mM Potassium Phosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.[3][4][7]

    • Flow Rate: 1.5 mL/min.[3][7]

    • Column Temperature: 35°C.[3][7]

    • Injection Volume: 10 µL.[1][3]

Performance Data

The following table summarizes the validation parameters for the RP-HPLC-RI method, demonstrating its suitability for quantifying the diastereomers of OIC.[3][4][5]

ParameterResultSource
Linearity Range LOQ to 150% of nominal concentration[3][4][5]
Correlation Coefficient (r²) > 0.999 for all isomers[3][4][5]
Limit of Detection (LOD) ~0.006 mg/mL for all isomers[3][4][5]
Limit of Quantitation (LOQ) 0.022 mg/mL to 0.024 mg/mL[3][4][5]
Accuracy (% Recovery) 93.9% to 107.9% for all isomers[3][4][5]

Method 2: Chiral HPLC for Direct Enantiomer Separation

For determining the enantiomeric purity, a direct chiral HPLC method is the most efficient approach. This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol

A robust method for direct enantiomeric separation utilizes a macrocyclic glycopeptide-based CSP.[1]

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or RI).[1]

  • Sample Preparation: Dissolve the OIC sample in the mobile phase to a concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: Teicoplanin-based Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T)

    • Mobile Phase: Polar organic or reversed-phase (Specific composition requires empirical optimization)

    • Flow Rate: Typically 0.5 - 1.5 mL/min

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Detection: UV (if derivatized) or RI

Performance Comparison: RP-HPLC vs. Chiral HPLC
FeatureReversed-Phase HPLC (Diastereomers)Chiral HPLC (Enantiomers)
Principle Separation based on hydrophobicity on an achiral stationary phase (e.g., C18).Direct separation based on transient diastereomeric complex formation with a Chiral Stationary Phase (CSP).[1]
Separates DiastereomersEnantiomers (and potentially diastereomers)
Stationary Phase Achiral (e.g., Inertsil ODS-4 C18).[7]Chiral (e.g., Macrocyclic Glycopeptide).[1]
Detector Refractive Index (RI) is necessary for the non-chromophoric OIC.[3][4][5]RI or UV (if a chromophore is present or introduced via derivatization).[1]
Advantages Cost-effective, robust, good for diastereomeric purity.[5]Direct analysis of enantiomeric purity, high resolution is achievable.[1]
Disadvantages Cannot separate enantiomers.[1]CSPs can be expensive, method development can be more complex.[1]

Visualized Workflows and Logic

General Workflow for Isomer Purity Validation

The following diagram outlines the logical workflow for a comprehensive analysis of OIC isomer purity, from initial sample preparation to the final data analysis, incorporating both RP-HPLC and Chiral HPLC methods.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis A Weigh OIC Sample B Dissolve in Appropriate Solvent (e.g., Mobile Phase) A->B C Inject on HPLC System B->C D Diastereomer Separation (RP-HPLC Method) C->D Path 1 E Enantiomer Separation (Chiral HPLC Method) C->E Path 2 F Detect with RI or UV D->F E->F G Integrate Peak Areas F->G H Calculate % Purity (Diastereomeric & Enantiomeric) G->H I Final Report H->I

Caption: General experimental workflow for OIC isomer analysis.

Relationship Between OIC Stereoisomers

This compound has three stereocenters (C2, C3a, C7a), leading to 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. The diagram below illustrates this relationship.

Caption: Stereoisomeric relationships of OIC.

Conclusion

The validation of this compound isomer purity requires a multi-faceted approach. A reversed-phase HPLC method with refractive index detection is a robust and cost-effective solution for quantifying diastereomeric purity.[5] However, to ensure the stereochemical integrity required for pharmaceutical applications, this must be complemented by a direct chiral HPLC method capable of resolving and quantifying enantiomers. The selection of the specific chiral stationary phase and mobile phase conditions is crucial and often requires empirical development. By combining these methodologies, researchers and drug developers can confidently ascertain the isomeric purity of OIC, ensuring the quality and safety of the final active pharmaceutical ingredient.

References

A Spectroscopic Showdown: Unraveling the Stereoisomers of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparative analysis of the spectroscopic properties of octahydroindole-2-carboxylic acid stereoisomers is presented. This guide provides a comprehensive look at the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, supported by detailed experimental protocols.

This compound, a bicyclic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like perindopril (B612348) and trandolapril.[1] The molecule possesses three chiral centers, giving rise to eight possible stereoisomers.[2] The precise stereochemistry is paramount for the biological activity of the final drug products, making the accurate characterization of each isomer essential.[1] This guide focuses on the spectroscopic comparison of two key stereoisomers: the commercially available (2S,3aS,7aS) isomer, often referred to as L-Oic, and the (2R,3aS,7aS) isomer.[1]

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) for the (2S,3aS,7aS) and (2R,3aS,7aS) stereoisomers of this compound.

Table 1: ¹H NMR Spectroscopic Data
StereoisomerChemical Shift (δ) in ppm
(2S,3aS,7aS)1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[1]
(2R,3aS,7aS)1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[1]
Table 2: ¹³C NMR Spectroscopic Data
StereoisomerChemical Shift (δ) in ppm
(2S,3aS,7aS)20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[1]
(2R,3aS,7aS)20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[1]
Table 3: Infrared (IR) Spectroscopic Data
StereoisomerKey Absorption Bands (νmax) in cm⁻¹
(2S,3aS,7aS)3600–2200, 1623[1]
(2R,3aS,7aS)3507, 3200–2300, 1732, 1578[1]
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
StereoisomerCalculated m/zFound m/z
(2S,3aS,7aS)170.1176 ([M+H]⁺)[1]170.1174[1]
(2R,3aS,7aS)170.1176 ([M-Cl]⁺ from hydrochloride salt)[1]170.1177[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 instrument at room temperature.[1] Samples were dissolved in deuterium (B1214612) oxide (D₂O), and the residual solvent signal was used as the internal standard.[1] Chemical shifts (δ) are expressed in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectra were registered on a Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer.[1] Samples were prepared as potassium bromide (KBr) pellets.[1] The main absorption bands (νmax) are given in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained on a Bruker Microtof-Q spectrometer using electrospray ionization (ESI).[1]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound stereoisomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synthesis Synthesis of Stereoisomers Purification Purification by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR Infrared Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Synthesis_Pathway Indoline Indoline-2-carboxylic Acid (Precursor) Hydrogenation Catalytic Hydrogenation (e.g., PtO₂) Indoline->Hydrogenation Diastereomers Mixture of Diastereomers Hydrogenation->Diastereomers Separation Separation (e.g., Recrystallization) Diastereomers->Separation Isomer1 (2S,3aS,7aS)-OIC Separation->Isomer1 Isomer2 Other Stereoisomers Separation->Isomer2

References

A Comparative Guide to the Biological Activity of Octahydroindole-2-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of peptides incorporating the non-proteinogenic amino acid Octahydroindole-2-carboxylic acid (OIC). This constrained proline analog is a key structural component in several therapeutic peptides, valued for its ability to impart conformational rigidity, which can lead to enhanced metabolic stability, bioavailability, and receptor selectivity.[1][2][3] This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

I. Angiotensin-Converting Enzyme (ACE) Inhibition

A primary application of OIC is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1][3] The OIC scaffold is a key feature of the prodrug trandolapril (B549266), which is metabolized in the body to its active diacid form, trandolaprilat (B1681354).

Comparative Efficacy of OIC-Containing ACE Inhibitors

The inclusion of the OIC moiety in trandolaprilat contributes to its high potency as an ACE inhibitor. The following table compares the in vitro ACE inhibitory activity of trandolaprilat with enalaprilat, the active metabolite of another widely used ACE inhibitor, enalapril.

CompoundTargetIC50 (nM)Fold Difference (vs. Enalaprilat)Source
Trandolaprilat Purified Human Renal ACE3.2~10.6x more potent
EnalaprilatPurified Human Renal ACE34-
Trandolaprilat Aortic ACE1.35~177.8x more potent
EnalaprilAortic ACE240-

Note: A lower IC50 value indicates greater potency.

These data indicate that trandolaprilat is significantly more potent in inhibiting ACE in vitro compared to enalaprilat. The rigid bicyclic structure of OIC is thought to contribute to this enhanced affinity for the ACE active site.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention, thereby increasing blood pressure. By inhibiting ACE, OIC-containing peptides like trandolapril effectively reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Trandolaprilat) ACE_Inhibitors->ACE

RAAS Pathway and ACE Inhibition
Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compound (e.g., Trandolaprilat)

  • Sodium borate (B1201080) buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)

  • Hydrochloric acid (HCl, 1 M)

  • Pyridine

  • Benzenesulfonyl chloride (BSC)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

    • Prepare a 5 mM HHL solution in sodium borate buffer.

    • Prepare serial dilutions of the test compound in sodium borate buffer.

  • Assay:

    • In a microplate well, add 25 µL of the ACE solution.

    • Add 25 µL of either the test compound solution or sodium borate buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • The hippuric acid produced is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The extracted hippuric acid is then derivatized for colorimetric or fluorometric detection.

    • The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

II. Bradykinin (B550075) B2 Receptor Antagonism

The incorporation of OIC has also been instrumental in the development of potent and selective antagonists for the bradykinin B2 receptor, a key player in inflammation and pain signaling.[4] Icatibant (B549190), a synthetic decapeptide containing OIC at position 8, is a clinically approved B2 receptor antagonist for the treatment of hereditary angioedema.[5]

Comparative Efficacy of OIC-Containing Bradykinin B2 Receptor Antagonists

The following table compares the in vitro antagonist potency of the OIC-containing peptide icatibant with other non-peptide B2 receptor antagonists.

CompoundReceptor/TissuePotency MetricValueSource
Icatibant Human Bradykinin B2 ReceptorpKB8.4[6]
MEN 11270Human Bradykinin B2 ReceptorpKB8.4[6]
Icatibant Rabbit and pig ileal smooth musclepKi9.9 - 10.1[7]
MEN 11270Human fibroblasts (WI38) expressing B2RpKi10.3[7][8]
FR173657Rat UteruspA29.1[9]

Note: pA2, pKB, and pKi are all measures of antagonist potency, with higher values indicating greater potency. A pKB of 8.4 indicates that the concentration of the antagonist required to shift the agonist curve 2-fold is 10⁻⁸·⁴ M.[6]

The data demonstrates that icatibant is a highly potent bradykinin B2 receptor antagonist, with a potency comparable to the non-peptide antagonist MEN 11270 in functional assays on human tissue.[6]

Signaling Pathway: Bradykinin B2 Receptor

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). Upon binding of bradykinin, the receptor activates Gαq and Gαi signaling pathways. Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels. These signaling events contribute to the physiological responses of vasodilation, increased vascular permeability, and pain. B2 receptor antagonists like icatibant competitively block the binding of bradykinin to the receptor, thereby inhibiting this signaling cascade.

B2R_Pathway cluster_membrane Plasma Membrane B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Icatibant Icatibant (OIC-containing antagonist) Icatibant->B2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Inflammation & Pain Ca_release->Physiological_Response PKC_activation->Physiological_Response

References

Efficacy of ACE inhibitors derived from different Octahydroindole-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of ACE Inhibitors Derived from Octahydroindole-2-carboxylic Acid Isomers

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's spatial arrangement and its biological function is paramount. This guide provides a detailed comparison of the efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors synthesized from different stereoisomers of this compound (OIC). The stereochemistry of this bicyclic proline analogue is a critical determinant of the resulting inhibitor's potency.

This compound serves as a crucial building block in the synthesis of potent ACE inhibitors, including Perindopril (B612348) and Trandolapril.[1][2] These drugs are essential in the management of hypertension by targeting the Renin-Angiotensin System (RAS).[3]

The Critical Role of Stereochemistry

Perindopril contains five chiral centers, resulting in 32 possible stereoisomers. Research involving the synthesis and in vitro testing of all 32 stereoisomers of perindoprilat (B1679611), the active diacid form of perindopril, has unequivocally shown that only a select few possess high inhibitory activity against ACE.[1][4]

Comparative Efficacy of Perindoprilat Stereoisomers

The following table summarizes the ACE inhibitory activity of perindoprilat stereoisomers based on available research. The data highlights the high stereoselectivity of the ACE active site.

Stereoisomer GroupNumber of IsomersIn Vitro ACE Inhibitory Potency (IC50)Key Findings
Most Active 4 (including Perindoprilat)Nanomolar (nM) rangeThe specific configuration corresponding to Perindoprilat, derived from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, exhibits the highest potency.[1][4][5]
Moderately Active 4Approximately 10-fold less active than the most potent groupThese isomers show some activity but are significantly less effective inhibitors of ACE.[1][4]
Inactive/Weakly Active 24Significantly higher IC50 values (low potency)The majority of the stereoisomers exhibit negligible ACE inhibitory activity, underscoring the strict structural requirements for binding to the enzyme's active site.[1][4]

Signaling Pathway and Mechanism of Action

ACE inhibitors function by interrupting the Renin-Angiotensin System (RAS), a key regulator of blood pressure. ACE is a zinc metalloproteinase that converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3] By blocking this conversion, these inhibitors lead to vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction  Acts on AT1 Receptor ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Inhibitor ACE Inhibitor (e.g., Perindoprilat) Inhibitor->ACE Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantify Quantification cluster_analysis Analysis Prep_ACE Prepare ACE Solution Mix_Incubate 1. Mix ACE + Inhibitor 2. Pre-incubate (37°C) Prep_HHL Prepare HHL Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Substrate 3. Add HHL Substrate 4. Incubate (37°C) Mix_Incubate->Add_Substrate Stop_Reaction 5. Stop with HCl Add_Substrate->Stop_Reaction Extract_HA 6. Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract_HA Measure_Abs 7. Evaporate & Re-dissolve 8. Measure Absorbance (228nm) Extract_HA->Measure_Abs Calculate_IC50 Calculate % Inhibition Determine IC50 Value Measure_Abs->Calculate_IC50

References

Conformational Analysis of Peptides Containing Octahydroindole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, bioavailability, and receptor selectivity. Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, has emerged as a valuable building block for introducing conformational rigidity and increased lipophilicity into peptides.[1] This guide provides a comparative analysis of the conformational effects of Oic in peptides, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel peptide-based therapeutics.

Introduction to this compound (Oic)

This compound is a proline derivative characterized by a fused cyclohexane (B81311) ring, which significantly restricts the conformational freedom of the pyrrolidine (B122466) ring.[2] The most commonly utilized stereoisomer in peptide chemistry is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[1] This rigid structure has profound implications for the local and global conformation of peptides, often leading to more defined secondary structures compared to their natural proline-containing counterparts.

Comparative Conformational Analysis: Oic vs. Proline

The primary distinction between Oic and proline in a peptide backbone lies in the puckering of the five-membered pyrrolidine ring and the preferred conformation of the peptidyl-prolyl bond.

Amide Bond Conformation: trans vs. cis Isomerization

While proline-containing peptides exist in a dynamic equilibrium between trans and cis amide bond conformations, the incorporation of Oic strongly favors the trans conformation. This is attributed to the steric hindrance imposed by the fused cyclohexane ring, which disfavors the cis arrangement.[3]

Residuetrans Populationcis PopulationReference
Proline~80-90%~10-20%[3]
Oic>95%<5%[3]

Table 1: Comparison of trans/cis amide bond populations for Proline and Oic residues in peptides.

Backbone Dihedral Angles and Secondary Structure Propensity

The rigid chair conformation of the Oic cyclohexane ring directs the pyrrolidine ring into an exo-pucker.[3] This, in turn, influences the peptide backbone dihedral angles (φ, ψ) and promotes the formation of stable, extended structures, most notably the polyproline II (PPII) helix.[3] The PPII helix is a left-handed helix crucial for many protein-protein interactions.

PeptideResidueφ (phi)ψ (psi)Dominant Secondary StructureReference
Ac-(Pro)n-NH2Pro~ -75°~ +145°Polyproline II HelixGeneral Literature
Ac-(Oic)n-NH2OicConstrainedConstrainedStable Polyproline II Helix[3]
Stapled OctapeptideAib-57° to -74°-30° to -42°α-helix / 310-helix[4]

Table 2: Typical backbone dihedral angles and resulting secondary structures for peptides containing Proline, Oic, and other conformationally restricted amino acids like Aib (Aminoisobutyric acid) for comparison.

Experimental Methodologies

The conformational analysis of Oic-containing peptides relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the solution-state conformation of peptides.

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a concentration of 0.5-5 mM.[5][6] The purity of the sample should be >95% as determined by HPLC and mass spectrometry.[6]

  • Data Acquisition: Record a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A mixing time of 80 ms (B15284909) is typically used to observe long-range correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance information. NOESY is suitable for molecules with a correlation time that yields positive NOEs, while ROESY is used for molecules in the intermediate regime.[7] Mixing times for NOESY/ROESY are typically in the range of 100-400 ms.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, to resolve amide proton and nitrogen signals.[8]

  • Data Analysis:

    • Resonance Assignment: Assign all proton, carbon, and nitrogen signals using the combination of TOCSY and HSQC spectra.

    • Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D COSY spectra. These values can be related to the φ dihedral angle through the Karplus equation.[9]

    • Distance Restraints: Integrate the cross-peak volumes in NOESY/ROESY spectra to derive interproton distance restraints.

    • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.[10]

G NMR-Based Peptide Conformational Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification (>95%) Sample_Dissolution Dissolution in Deuterated Solvent (0.5-5 mM) Peptide_Synthesis->Sample_Dissolution TOCSY TOCSY NOESY_ROESY NOESY/ROESY HSQC HSQC (¹H-¹³C / ¹H-¹⁵N) Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment Restraint_Generation Generate Restraints (Distances, Dihedral Angles) NOESY_ROESY->Restraint_Generation HSQC->Resonance_Assignment Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (MD/SA) Restraint_Generation->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

NMR-Based Peptide Conformational Analysis Workflow
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.

Experimental Protocol for CD Analysis:

  • Sample Preparation: Prepare a clear, particulate-free peptide solution in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with a concentration of 0.1-1 mg/mL.[6][11] The buffer itself should not have significant absorbance in the far-UV region.

  • Instrument Setup: Use a high-transparency quartz cuvette with a path length of 0.1 to 1 cm, chosen based on the sample concentration and buffer absorbance.[12] Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).[13] Collect multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the spectrum of the buffer from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the resulting spectrum using algorithms like CONTINLL to estimate the percentage of α-helix, β-sheet, and random coil structures.[14]

Computational Modeling

Molecular dynamics (MD) simulations provide insights into the conformational dynamics and stability of peptides.

Protocol for MD Simulations:

  • System Setup:

    • Generate the initial 3D structure of the Oic-containing peptide.

    • Parameterize the non-standard Oic residue for the chosen force field (e.g., CHARMM, AMBER). This involves determining partial atomic charges, bond lengths, angles, and dihedral parameters.[15][16]

    • Solvate the peptide in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.[17][18]

  • Simulation:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to determine backbone dihedral angle distributions, root-mean-square deviation (RMSD), and identify stable conformational states.

    • Calculate potential energy surfaces to understand the energetics of different conformations.

Impact on Biological Activity: Case Studies

The conformational constraints imposed by Oic have been leveraged to develop potent and selective peptide therapeutics.

Bradykinin (B550075) B2 Receptor Antagonists

Bradykinin is a pro-inflammatory peptide that signals through the G-protein coupled bradykinin B2 receptor (B2R).[19] The signaling cascade involves Gαq/11 activation, leading to phospholipase C stimulation, IP₃ and DAG production, and an increase in intracellular calcium.[11][14] This pathway is implicated in pain, inflammation, and vasodilation.[19] Oic has been incorporated into bradykinin analogues to create potent and selective B2R antagonists by stabilizing a receptor-binding conformation.

G Bradykinin B2 Receptor Signaling Pathway cluster_membrane Plasma Membrane B2R Bradykinin B2 Receptor (B2R) G_protein Gαq/11 B2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Bradykinin Bradykinin Bradykinin->B2R activates Oic_Antagonist Oic-containing Antagonist Oic_Antagonist->B2R blocks Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation, Pain, Vasodilation Ca2->Inflammation PKC->Inflammation

Bradykinin B2 Receptor Signaling Pathway
ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are used to treat hypertension and heart failure.[20] They block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[21][22] Perindopril, a widely used ACE inhibitor, incorporates Oic in its structure. The conformational rigidity imparted by Oic contributes to its high affinity and specificity for the active site of ACE.

G Mechanism of Action of ACE Inhibitors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Oic_Inhibitor Oic-containing ACE Inhibitor (e.g., Perindopril) Oic_Inhibitor->ACE inhibits

Mechanism of Action of ACE Inhibitors

Conclusion

The incorporation of this compound into peptides offers a robust method for constraining conformational flexibility, primarily by favoring a trans-amide bond and promoting extended secondary structures like the polyproline II helix. This guide has provided a comparative overview of Oic-containing peptides, detailing the experimental and computational methodologies used for their analysis. The enhanced structural stability imparted by Oic has proven beneficial in the design of high-affinity ligands for therapeutic targets, as exemplified by bradykinin B2 receptor antagonists and ACE inhibitors. For researchers in drug discovery, Oic represents a powerful tool for optimizing the conformational and, consequently, the biological properties of peptide-based drug candidates.

References

A Comparative Guide to the Synthesis of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Octahydroindole-2-carboxylic acid is a crucial chiral building block in medicinal chemistry, notably for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] Its rigid bicyclic structure, an analogue of proline, enhances the metabolic stability and bioavailability of peptide-based drugs.[1][3] This guide provides a comparative analysis of prominent synthetic methods for this compound, focusing on quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Synthetic Methods

The selection of a synthetic route for this compound is often a trade-off between yield, stereoselectivity, cost, and scalability. The following table summarizes the key quantitative data for some of the most common methods.

Synthetic MethodKey Starting MaterialYieldPurity/Diastereomeric RatioReaction TimeKey Reagents & Conditions
Catalytic Hydrogenation (S)-Indoline-2-carboxylic acid85-87%[3][4]~90:10 (cis:trans)[1]24 hours[3]H₂, PtO₂ or Pd/C, Acetic Acid, 60°C[1][3]
Trichloromethyloxazolidinone Intermediate (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid93% (for the (2R,3aS,7aS) isomer from the intermediate)[3]High enantiomeric purity[3]24 hours for intermediate formation, 12 hours for final product[3]Trichloroacetaldehyde, Acetic Acid, HCl[3]
Enamine Alkylation and Cyclization 1-(1-Cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivativeHigh yield (not specified)[5]Not specifiedNot specifiedDMF or Acetonitrile (B52724), HCl, Pd/C, H₂[1][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

This is a widely used method for synthesizing the (2S,3aS,7aS) stereoisomer due to its simplicity and high yield of the desired cis-fused diastereomer.[1]

Procedure:

  • Dissolution: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[3][6]

  • Catalyst Addition: Add Platinum Oxide (PtO₂) catalyst (300 mg) to the solution.[3][6]

  • Hydrogenation: Place the mixture under a hydrogen atmosphere and heat to 60°C. Maintain the reaction for 24 hours or until hydrogen uptake ceases.[3][6]

  • Filtration: After the reaction, cool the mixture and filter off the catalyst. Wash the catalyst with a small amount of acetic acid.[3]

  • Concentration: Evaporate the combined filtrate to dryness under reduced pressure.[3]

  • Crystallization: Recrystallize the resulting residue from ethanol (B145695) to obtain pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

Method 2: Synthesis via a Trichloromethyloxazolidinone Intermediate

This method is particularly useful for obtaining the (2R,3aS,7aS) stereoisomer, which can be challenging to separate otherwise.[3]

Procedure:

  • Epimerization: Heat a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (2.0 g, 11.82 mmol) in acetic acid (20 mL) with a catalytic amount of salicylaldehyde (B1680747) under reflux for 24 hours to enrich the (2R,3aS,7aS) epimer.[3]

  • Oxazolidinone Formation: Suspend the epimerized mixture in dry acetonitrile (40 mL) and treat with anhydrous trichloroacetaldehyde (2.0 mL, 20.50 mmol). Stir the suspension at room temperature for 24 hours.[3]

  • Isolation of Intermediate: Isolate the resulting (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one.

  • Hydrolysis: Add a 3N solution of HCl in anhydrous ethyl acetate (B1210297) (8 mL) to the isolated intermediate (300 mg, 1.01 mmol) and stir at room temperature for 24 hours.[3]

  • Final Product: Concentrate the solvent in vacuo and wash the resulting solid with ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride.[3]

Method 3: Enamine Alkylation and Cyclization

This method offers an alternative route starting from different precursors.[1][5]

Procedure:

  • Alkylation: React 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at 20-30°C.[1][5]

  • Work-up: After the reaction, concentrate the mixture, acidify, and extract to yield the intermediate compound.[1][5]

  • Cyclization: Heat the intermediate in a boiling hydrochloric acid solution to induce cyclization.[1][5]

  • Hydrogenation: After concentrating the cyclized product, hydrogenate it using a palladium on carbon (Pd/C) catalyst in glacial acetic acid under hydrogen pressure.[1][5]

  • Purification: The final product is obtained by filtering the catalyst, concentrating the solution, and recrystallizing the residue.[1][5]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

cluster_synthesis Synthetic Route Selection cluster_execution Experimental Execution cluster_analysis Analysis and Characterization starting_materials Choose Starting Material (e.g., Indoline-2-carboxylic acid, L-Serine derivative) reaction_method Select Synthetic Method (e.g., Catalytic Hydrogenation, Enamine Alkylation) starting_materials->reaction_method Leads to synthesis Perform Synthesis reaction_method->synthesis Dictates workup Work-up and Purification (e.g., Filtration, Crystallization) synthesis->workup Followed by characterization Characterize Product (e.g., NMR, MS, HPLC) workup->characterization Yields crude/pure product for data_analysis Analyze Data (Yield, Purity, Stereoselectivity) characterization->data_analysis Provides data for final_product This compound data_analysis->final_product Confirms

Caption: A generalized workflow for the synthesis of this compound.

References

Comparative Analysis of Octahydroindole-2-carboxylic Acid Derivatives: A Focus on Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of octahydroindole-2-carboxylic acid (OIC) are a cornerstone in the development of angiotensin-converting enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure. This guide provides a comparative analysis of the cross-reactivity and target selectivity of these compounds, with a focus on the widely prescribed drugs Perindopril and Trandolapril. While extensive cross-reactivity panels are not widely published for these specific agents, their pharmacological profiles are characterized by a high degree of selectivity for ACE. This guide will delve into their mechanism of action, present comparative data on their ACE inhibitory activity, and provide detailed experimental protocols for assessing their primary target engagement.

High Target Selectivity of this compound Derivatives

This compound derivatives, such as Perindopril and Trandolapril, are prodrugs that are metabolized in the body to their active forms, perindoprilat (B1679611) and trandolaprilat, respectively. These active metabolites are potent and specific inhibitors of the angiotensin-converting enzyme (ACE).[1][2] Their therapeutic efficacy and side effect profiles are predominantly dictated by their interaction with this single enzyme within the Renin-Angiotensin System (RAS).

The majority of reported side effects associated with this class of drugs, such as cough and angioedema, are considered mechanism-based, arising from the downstream effects of ACE inhibition (e.g., accumulation of bradykinin), rather than from off-target interactions with other receptors or enzymes.

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System and the central role of ACE, which is the primary target of this compound derivatives.

cluster_kidney cluster_lung Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) OIC Octahydroindole-2-carboxylic Acid Derivatives (e.g., Perindoprilat) OIC->ACE Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of OIC Derivative C Add Compound to 96-well Plate A->C B ACE and HHL Solution Prep B->C D Add ACE & Incubate C->D E Add HHL Substrate & Incubate D->E F Stop Reaction (add HCl) E->F G Add OPA Reagent F->G H Measure Fluorescence G->H I Calculate % Inhibition & Determine IC50 H->I

References

A Comparative Analysis of the Lipophilicity of Octahydroindole-2-carboxylic Acid and Standard Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of the lipophilicity of Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained proline analogue, against a range of standard proteinogenic amino acids. Understanding the lipophilicity, a critical physicochemical parameter, is paramount in drug design and development as it influences solubility, absorption, membrane penetration, and overall pharmacokinetic and pharmacodynamic profiles.[][2] This document presents experimental data, detailed protocols for its measurement, and a workflow visualization to aid researchers, scientists, and drug development professionals in their work.

Understanding Lipophilicity: LogP and LogD

Lipophilicity is experimentally determined by measuring a compound's partition coefficient (P) between an organic solvent (commonly n-octanol) and an aqueous phase. The logarithm of this ratio is known as LogP .[3][4]

  • LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢc / [solute]ₐᵩᵤₑₒᵤₛ)

For ionizable compounds like amino acids, the distribution is pH-dependent. The LogD (distribution coefficient) is used to describe the lipophilicity at a specific pH, accounting for all ionic and neutral species.[5][6][7] A positive LogP or LogD value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3]

Quantitative Lipophilicity Data

The following table summarizes the experimental lipophilicity values for this compound and several common amino acids. These values provide a clear comparison of their relative hydrophobicity.

CompoundAbbreviationLogP / LogDpH (if specified)
This compound Oic 0.3 [8][9]5.0
IsoleucineIle0.41[10]Not specified
ValineVal-0.01[10]Not specified
LeucineLeu-1.62[10]Not specified
PhenylalaninePhe1.79 (Calculated)Not specified
TryptophanTrp1.20 - 1.71[11]Not specified
MethionineMet-0.56[10]Not specified
ProlinePro-0.69 (Calculated)Not specified
AlanineAla-2.83[10]Not specified
GlycineGly-1.39[10]Not specified
ThreonineThr-1.43[10]Not specified
CysteineCys-1.13 (Calculated)Not specified
SerineSer-1.75[10]Not specified
GlutamineGln-2.05[10]Not specified
AsparagineAsn-1.89 (Calculated)Not specified
TyrosineTyr-0.99 (Calculated)Not specified
HistidineHis-2.26 (Calculated)Not specified
Aspartic acidAsp-1.67[10]Not specified
Glutamic acidGlu-1.39[10]Not specified
LysineLys-1.15[10]Not specified
ArginineArg-1.43[10]Not specified

Note: LogP values for some amino acids were sourced from a comprehensive table; others are calculated values presented for comparative purposes. Experimental conditions can cause variations.

Based on the data, this compound (LogD at pH 5 = 0.3) exhibits a higher lipophilicity compared to most standard amino acids, which are predominantly hydrophilic (negative LogP values). Its lipophilicity is surpassed only by the most hydrophobic standard amino acids like Isoleucine, Phenylalanine, and Tryptophan. The rigid, bicyclic structure of Oic reduces its polarity compared to simpler aliphatic or even the parent cyclic amino acid, Proline.

Experimental Protocols

The determination of LogP and LogD is crucial for obtaining reliable data. The two most common and accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate "gold standard" for LogP/LogD determination, involving the direct measurement of a compound's concentration in two equilibrated, immiscible phases.[5][12]

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for LogD₇.₄) are mutually saturated by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.[5][13]

  • Compound Preparation: A stock solution of the test compound is prepared, typically in a solvent like DMSO at a concentration of around 10 mM.[5][13]

  • Partitioning: A precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer are added to a vial. A small aliquot of the test compound's stock solution is added.

  • Equilibration: The vials are sealed and shaken vigorously for a set period (e.g., 30 minutes to several hours) to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[14]

  • Phase Separation: The mixture is centrifuged to ensure a clear and complete separation of the n-octanol and aqueous layers.[14] Emulsion formation can be a challenge with this method, especially for highly lipophilic compounds.[15]

  • Quantification: A sample is carefully extracted from each phase. The concentration of the compound in both the n-octanol and aqueous layers is then measured using an appropriate analytical technique, most commonly Liquid Chromatography (LC), often coupled with mass spectrometry (LC-MS) or UV/Vis spectroscopy.[12][16]

  • Calculation: The LogD or LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask_Method A Phase Preparation (Pre-saturate n-Octanol and Aqueous Buffer) B Add Compound (Small aliquot of stock solution) A->B Combine C Partitioning & Equilibration (Shake vials for set time) B->C Incubate D Phase Separation (Centrifuge to separate layers) C->D Separate E Sample Extraction (Aliquot from each phase) D->E Extract F Quantification (e.g., LC-MS/MS Analysis) E->F Analyze G Calculate LogP/LogD (log₁₀[Octanol]/[Aqueous]) F->G Compute

Diagram 1: Workflow of the Shake-Flask Method for LogP/LogD Determination.
RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated, and less material-intensive indirect method for estimating lipophilicity.[][17] The principle is that a compound's retention time on a nonpolar (hydrophobic) stationary phase is correlated with its lipophilicity.

Methodology:

  • System Setup: An HPLC system with a reverse-phase column (e.g., C8 or C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[14]

  • Calibration: A set of standard compounds with well-established, known LogP values is run through the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of these standards.

    • The capacity factor k' is calculated from the retention time of the solute (tᵣ) and the dead time (t₀): k' = (tᵣ - t₀) / t₀ .[12]

  • Sample Analysis: The test compound (e.g., this compound) is injected into the system under the same chromatographic conditions used for the standards. Its retention time (tᵣ) is recorded.

  • Calculation: The log k' for the test compound is calculated from its retention time.

  • LogP/LogD Determination: Using the calibration curve, the log k' of the test compound is used to interpolate its corresponding LogP or LogD value.[] This method can be adapted for high-throughput screening.[18][19]

RP_HPLC_Method cluster_0 Calibration Phase cluster_1 Analysis Phase A Inject Standards (Compounds with known LogP) B Measure Retention Times (tᵣ) & Calculate log k' A->B C Generate Calibration Curve (log k' vs. Known LogP) B->C F Interpolate LogP/LogD of Test Compound C->F Use Curve D Inject Test Compound (e.g., Oic) E Measure Retention Time (tᵣ) & Calculate log k' D->E E->F Input Value

Diagram 2: Logical workflow for determining lipophilicity via the RP-HPLC method.

References

Safety Operating Guide

Navigating the Safe Disposal of Octahydroindole-2-Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Octahydroindole-2-Carboxylic Acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

Hazard Profile and Safety Precautions

This compound and its derivatives are classified as irritants.[1][2] Direct contact can lead to skin and serious eye irritation, and inhalation may cause respiratory irritation.[1][2] Therefore, strict adherence to safety measures is crucial during handling and disposal.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

Quantitative Data Summary

For clarity, the key identifiers and hazard statements for a common form of this compound are summarized below.

IdentifierValue
CAS Number80875-98-5[2][3][4]
Molecular FormulaC9H15NO2[3][5]
Molecular Weight169.22 g/mol [5]
Hazard Statements Description
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1] It should be treated as a chemical waste and disposed of through an approved waste disposal plant.[1][6]

Materials:

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (as listed above)

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:

  • Segregation: Isolate the this compound waste from other waste streams. Do not mix it with non-hazardous materials.

  • Containerization:

    • Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

    • Ensure the container is kept tightly closed when not in use.[1]

  • Documentation: Maintain a log of the chemical waste, noting the quantity and date of disposal.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Follow all institutional and regulatory procedures for the handover of chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have Octahydroindole- 2-Carboxylic Acid Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Labeled Hazardous Waste Container ppe->container transfer Transfer Waste to Container in a Ventilated Area container->transfer seal Securely Seal and Label Container with Contents and Date transfer->seal storage Store in Designated, Secure Secondary Containment Area seal->storage log Log Waste in Institutional Waste Management System storage->log pickup Arrange for Pickup by Certified Waste Disposal Vendor log->pickup end End: Waste Disposed Compliantly pickup->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octahydroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Octahydroindole-2-Carboxylic Acid, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is mandatory for all individuals working with this compound.

This compound is a chemical compound utilized in pharmaceutical development and biochemical research.[1] While specific hazard classifications can vary, it is generally categorized as a skin and eye irritant, with potential for respiratory irritation.[2] Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Specific Recommendations Standards and Notes
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear protective gloves. Nitrile or butyl rubber gloves are generally recommended for handling acids.Select gloves based on the specific solvent being used and the duration of contact.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.Ensure clothing provides full coverage of arms and torso.
Respiratory Protection For small-scale laboratory use, a half mask with a particulate filter is recommended if ventilation is inadequate or dust is generated. For large-scale or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[2]Respiratory protection must be used in accordance with OSHA's respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous planning and execution are critical to minimize risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is strongly recommended, especially when generating dust or aerosols.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Material Weighing: Conduct weighing and other powder handling in a manner that minimizes dust generation.

2. Handling Procedures:

  • Avoid Contact: Prevent all contact with eyes, skin, and clothing.[3]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Good Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be removed and washed before reuse.[2]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from incompatible materials. While specific incompatibilities are not always listed, good practice dictates storing it away from strong oxidizing agents.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[3][6]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2][6] Avoid creating dust.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be done through an approved waste disposal plant.[3]

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product.

Visualizing the Workflow: From Receipt to Disposal

To further clarify the procedural flow for handling this compound, the following diagram outlines the key stages and decision points.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_emergency Emergency Response Receipt Receive Chemical Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh Compound PPE->Weighing Procedure Perform Experimental Procedure Weighing->Procedure Decontamination Decontaminate Work Area Procedure->Decontamination Spill Spill Occurs Procedure->Spill Exposure Exposure Occurs Procedure->Exposure Waste Segregate Waste Decontamination->Waste Disposal Dispose of Waste via Approved Channels Waste->Disposal Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure_Response Administer First Aid & Seek Medical Attention Exposure->Exposure_Response

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.